Product packaging for Cesium bromide(Cat. No.:CAS No. 7787-69-1)

Cesium bromide

Cat. No.: B1207299
CAS No.: 7787-69-1
M. Wt: 212.81 g/mol
InChI Key: LYQFWZFBNBDLEO-UHFFFAOYSA-M
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Description

Cesium bromide (CsBr) is an ionic compound of cesium and bromine supplied as a white crystalline solid or powder with the chemical formula CsBr and a molar mass of 212.81 g/mol . This reagent is a versatile material with significant applications across multiple scientific disciplines due to its unique physical and optical properties. In the field of optics and spectroscopy , CsBr is a valuable inorganic optical material with a broad light transmission range from 0.25 to 40 μm, making it suitable for components in infrared spectroscopy . It is commonly used as a beamsplitter in wide-band spectrophotometers and can be fabricated into prisms and optical windows for specialized instruments . Its crystalline structure is typically cubic (CsCl type), and the material is known for being soft and pliable . For materials science and chemistry , this compound serves as a key precursor in the synthesis of advanced materials. Research demonstrates its role in the formation of invert crystalline silicate glasses and glass-ceramics; an ion-exchange process between CsBr and a calcium silicate base glass leads to the creation of crystalline phases, which are of interest for applications such as radiation shielding and solid-state batteries . Furthermore, CsBr is a crucial raw material in the preparation of all-inorganic chalcogenide quantum dots, which are promising for optoelectronic devices like solar cells and photodetectors . In neuroscience research , studies on animal models have investigated the effects of this compound on the brain, indicating it can increase the threshold for electrically induced paroxysmal discharges in the hippocampus. This suggests that the cesium ion (Cs⁺) may act by blocking hyperpolarization-activated cation (Ih) channels, providing a tool for probing seizure generation mechanisms . Physical & Chemical Properties: CsBr has a high density of approximately 4.43 g/cm³ and a melting point of 636 °C . It is moderately soluble in water, with recent analyses indicating a solubility of around 90g/100mL at 25°C . The refractive index is approximately 1.667 at 5 μm . Handling and Safety: this compound requires careful handling. It carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and the material should be used only in well-ventilated areas. Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsBr<br>BrCs B1207299 Cesium bromide CAS No. 7787-69-1

Properties

IUPAC Name

cesium;bromide
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InChI

InChI=1S/BrH.Cs/h1H;/q;+1/p-1
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InChI Key

LYQFWZFBNBDLEO-UHFFFAOYSA-M
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Canonical SMILES

[Br-].[Cs+]
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Molecular Formula

CsBr, BrCs
Record name caesium bromide
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DSSTOX Substance ID

DTXSID8064854
Record name Cesium bromide (CsBr)
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Molecular Weight

212.81 g/mol
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Physical Description

Solid; [Merck Index] Hygroscopic beads; [Sigma-Aldrich MSDS]
Record name Cesium bromide
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CAS No.

7787-69-1
Record name Cesium bromide
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Record name Cesium bromide (CsBr)
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Advanced Synthesis and Growth Methodologies for Cesium Bromide Materials

Solution-Based Approaches for Cesium Bromide Nanocrystals and Quantum Dots

Solution-based synthesis methods offer a versatile and scalable route for the production of this compound (CsBr) nanocrystals and quantum dots with tunable properties. These techniques rely on the controlled precipitation of the material from a liquid phase, allowing for precise manipulation of size, shape, and surface chemistry.

Hot Injection Synthesis Protocols

The hot-injection method is a widely employed technique for synthesizing high-quality perovskite nanocrystals, including those based on this compound. This approach involves the rapid injection of a precursor solution into a hot solvent containing the other precursors, leading to a burst of nucleation followed by controlled crystal growth. Key to this process is the careful preparation of precursor solutions, such as cesium oleate (B1233923), and the precise control of reaction parameters like temperature and time.

For instance, a typical synthesis of cesium lead bromide (CsPbBr₃) nanocrystals involves dissolving lead (II) bromide (PbBr₂) in a high-boiling point solvent like 1-octadecene (B91540) (ODE) with the aid of ligands such as oleic acid and oleylamine (B85491) at an elevated temperature. A separate cesium oleate precursor, prepared from cesium carbonate and oleic acid, is then swiftly injected into this hot solution. The reaction is typically quenched after a short period (e.g., within 5 seconds) by immersing the flask in an ice-water bath to halt further growth and ensure a narrow size distribution of the nanocrystals. The injection temperature is a critical parameter, with temperatures around 190 °C being common for the synthesis of CsPbBr₃ nanocrystals.

The versatility of the hot-injection method allows for the synthesis of various morphologies. For example, by adjusting the type and concentration of organic amine ligands, CsPbBr₃ can be synthesized as nanowires at temperatures below 145 °C. Furthermore, this technique has been adapted for lead-free alternatives, such as cesium tin bromide (Cs₂SnBr₆) nanocrystals and nanoplatelets, by carefully selecting the amine capping agents.

Table 1: Parameters in Hot-Injection Synthesis of this compound-based Nanocrystals

Parameter Typical Value/Condition Effect on Synthesis
Injection Temperature 140-200 °C Influences nucleation and growth rates, affecting nanocrystal size and shape.
Reaction Time Seconds to minutes Controls the growth phase; shorter times lead to smaller nanocrystals.
Precursor Concentration Varies Affects the supersaturation level, influencing nucleation density and crystal size.
Ligands Oleic acid, Oleylamine Stabilize nanocrystals, control shape and size, and solubilize precursors.
Quenching Method Ice-water bath Rapidly stops crystal growth to achieve a uniform size distribution.

Ligand-Assisted Growth Mechanisms

Ligands play a crucial role in the solution-based synthesis of this compound nanocrystals, influencing their stability, size, shape, and optical properties. Long-chain organic molecules, such as oleic acid and oleylamine, are commonly used to passivate the surface of the nanocrystals, preventing their aggregation and controlling their growth. Oleic acid can chelate with lead atoms on the surface, while oleylamine can bind to halide ions through hydrogen bonding.

The ratio and type of ligands can be engineered to tune the morphology of the resulting nanocrystals. For example, in the synthesis of cesium copper chloride (Cs₂CuCl₄) nanocrystals, varying the ratio of oleic acid to oleylamine has been shown to produce quantum dots, nanorods, nanoplatelets, and nanowires. researchgate.net This demonstrates the power of ligand engineering in directing the anisotropic growth of nanocrystals.

In addition to traditional ligands, novel multifunctional ligands are being explored to enhance the properties of perovskite quantum dots. For instance, 2-thiophenepropylamine bromide has been used as a sole ligand in the synthesis of CsPbBr₃ quantum dots. This ligand not only replaces oleylamine and provides a bromine source but also passivates surface defects through coordination of the thiophene (B33073) group with uncoordinated lead ions, leading to improved photoluminescence quantum yield.

The ligand-assisted reprecipitation (LARP) method is another important technique that relies heavily on the role of ligands. In this method, precursors are dissolved in a polar solvent, and this solution is then rapidly injected into a nonpolar anti-solvent containing ligands. The change in solvent polarity induces the precipitation of nanocrystals, while the ligands stabilize them and control their growth. This technique is simple, versatile, and can be used to synthesize a variety of perovskite nanostructures.

Control over Morphological Anisotropy and Size Distribution

Achieving precise control over the morphology and size distribution of this compound nanocrystals is essential for tailoring their properties for specific applications. Researchers have developed various strategies to manipulate these characteristics during solution-based synthesis.

Temperature is a key parameter that can be adjusted to influence the final morphology. For example, a stepwise increase in reaction temperature has been shown to induce shape transitions from clusters to nanowires, platelets, and finally, size-adjustable nanocubes. Similarly, in the heating-up synthesis of cesium bismuth bromide nanocrystals, the reaction temperature and time can be modulated to control the size and composition of the resulting nanocrystals. rsc.org

The choice of precursors and ligands also plays a significant role. The use of different bromide precursors can lead to the formation of CsPbBr₃ nanocrystals with different shapes. As mentioned earlier, ligand engineering, by varying the types and ratios of capping agents like oleic acid and oleylamine, allows for the synthesis of diverse morphologies, including quantum dots, nanorods, nanosheets, and nanowires. researchgate.net For instance, in the synthesis of cesium lead bromide nanocrystals, the addition of varying amounts of oleic acid and oleylamine can transform nanocubes into nanosheets, nanowires, or rhombus-shaped structures.

Furthermore, post-synthesis modifications can be employed to alter the morphology. For example, ultrafast laser processing has been used to induce transformations in cesium lead bromide nanocrystals, such as exfoliation, fragmentation, and oriented attachment, leading to the formation of nanoplatelets and nanosheets.

Vapor Phase Deposition Techniques for this compound Thin Films

Vapor phase deposition techniques offer a solvent-free approach to fabricating high-quality, uniform thin films of this compound and related perovskite materials. These methods are particularly advantageous for creating large-area films required for many optoelectronic devices.

Sputtering Methodologies

Radio-frequency (RF) magnetron sputtering is a versatile physical vapor deposition technique that has been successfully employed to deposit this compound-based thin films. This method involves bombarding a target material with energetic ions from an argon plasma, which causes atoms or molecules to be ejected and deposited onto a substrate.

A key advantage of sputtering is the ability to use a single target composed of a mixture of precursor powders, such as CsBr and lead (II) bromide (PbBr₂), to grow complex thin films. By adjusting deposition parameters like RF power, argon pressure, and substrate temperature, it is possible to control the stoichiometry and phase of the resulting film. For example, RF-magnetron sputtering has been used to deposit different phases within the Cs-Sn-Br system, namely CsSnBr₃, CsSn₂Br₅, and Cs₂SnBr₆, from a single target by tuning the deposition conditions and applying post-deposition heat treatments.

The stoichiometry of the sputtered films can be finely tuned by adjusting the molar ratio of the precursor salts in the target. For instance, in the deposition of CsPbBr₃ films, increasing the amount of CsBr in the target can help achieve the desired stoichiometry in the final film. The thickness of the deposited film can be precisely controlled by monitoring the deposition rate in situ with a quartz crystal microbalance. This technique allows for the growth of uniform films with low surface roughness, which is beneficial for device performance.

Table 2: Sputtering Parameters for this compound-based Thin Films

Parameter Typical Value/Condition Effect on Film Properties
RF Power 20-70 W Influences deposition rate and film composition.
Argon Pressure/Flow 2 x 10⁻² mbar / 20-35 sccm Affects plasma density and sputtering yield.
Substrate Temperature 0-200 °C Can influence film crystallinity and phase formation.
Target Composition Mixed powders (e.g., CsBr/PbBr₂) Determines the elemental composition of the deposited film.
Deposition Rate ~0.05 nm/s Allows for precise control over film thickness.

Chemical Vapor Deposition Variants

Chemical vapor deposition (CVD) and its variants represent another powerful set of techniques for growing high-quality this compound perovskite thin films. In CVD, volatile precursors are transported in the gas phase to a heated substrate where they react to form a solid film.

A single-source CVD (ssCVD) method has been developed for the deposition of luminescent perovskite films. This approach utilizes a mechanochemically synthesized precursor of CsBr and PbBr₂ which is then evaporated under low vacuum. This method allows for the controlled growth of inorganic perovskite layers with varying composition ratios and is considered a scalable process for industrial production. In a typical ssCVD process for CsPbBr₃, a 50:50 ratio of CsBr and PbBr₂ is heated to around 400 °C to induce sublimation, and the vapor condenses on a substrate heated to approximately 200 °C.

Another variant is hybrid chemical vapor deposition (HCVD), which has been used to fabricate mixed-cation perovskite films. This two-step process can involve the initial co-evaporation of inorganic precursors like PbI₂ and CsBr, followed by a reaction with an organic precursor vapor (e.g., formamidinium iodide) in a tube furnace to form the final perovskite film.

Furthermore, facile vapor-phase epitaxial growth of continuous single-crystal thin films of CsPbBr₃ has been achieved on substrates like strontium titanate (SrTiO₃). This demonstrates the potential of vapor deposition techniques to produce highly ordered, crystalline films. The morphology of the deposited crystals can also be controlled in a CVD experiment by adjusting precursor evaporation temperatures, flux density, and substrate temperature, allowing for the simultaneous growth of different geometries like microrods, microplates, and microspheres on the same substrate. Physical vapor deposition (PVD) by co-evaporation of CsBr and PbBr₂ is another scalable, solvent-free method to produce large-grained polycrystalline films.

Substrate Engineering and Epitaxial Growth

Epitaxial growth, a process of growing a crystalline overlayer on a crystalline substrate, is a powerful method for fabricating high-quality single-crystal thin films of materials like cesium lead bromide (CsPbBr₃). Substrate engineering plays a pivotal role in this process by controlling crystal thickness and optimizing interactions between the perovskite and the substrate.

One notable advancement is the vapor-phase epitaxial growth of continuous single-crystal thin films (SCTFs) of CsPbBr₃ on strontium titanate (SrTiO₃) (100) substrates. This heteroepitaxial growth is facilitated by an incommensurate lattice match between the two perovskite structures. The resulting CsPbBr₃ epitaxial thin films exhibit low defect densities (around 10¹² cm⁻³) and low surface recombination velocity (10⁴ cm s⁻¹), properties comparable to their single-crystal counterparts. Pulsed laser deposition (PLD) has also been successfully employed to grow (100)-oriented CsPbBr₃ films on SrTiO₃ substrates, demonstrating a cubic-on-cubic epitaxial growth mode.

The choice of substrate significantly influences the growth dynamics. For instance, growing CsPbBr₃ directly on a silicon (111) 7x7 surface can be challenging due to the reactive nature of the silicon surface, which can lead to the decomposition of the CsPbBr₃ unit and bromine doping of the silicon. A novel approach to overcome this involves using an amorphous silica (B1680970) interlayer. This "slip-and-stick" mechanism allows CsPbBr₃ molecular species to diffuse across the chemically inert silica surface without breaking bonds, enabling the formation of crystalline thin films on silicon substrates.

Table 1: Comparison of Substrates for Epitaxial Growth of Cesium Lead Bromide

Substrate Growth Method Key Findings Reference
Strontium Titanate (SrTiO₃) (100) Vapor-Phase Epitaxy Enables growth of continuous single-crystal thin films with low defect density.
Strontium Titanate (SrTiO₃) (100) Pulsed Laser Deposition Achieves cubic-on-cubic epitaxial growth with uniform morphology.
Gallium Nitride (GaN) Vapor-Phase Incommensurate Heteroepitaxy Allows for the growth of oriented single-crystal CsPbBr₃.
Silicon (Si) (111) with Amorphous Silica Interlayer Epitaxial Growth "Slip-and-stick" mechanism facilitates growth on a chemically inert surface.

Bulk Crystal Growth Techniques for this compound

The production of large, high-purity bulk single crystals of this compound and related compounds is essential for applications such as radiation detection. Several melt-growth and solution-based techniques have been developed for this purpose.

The Bridgman method is a widely adopted technique for growing large single crystals of various materials, including cesium lead bromide. This method involves the directional solidification of a molten material in a crucible with a controlled temperature gradient. It is particularly suitable for materials with high melting points and sensitivity to impurities. Researchers have successfully grown large CsPbBr₃ crystals, up to 65 mm in diameter, using a vertical Bridgman process. This technique often incorporates a purification step, such as zone refining, to achieve the high-purity levels required for semiconductor applications. labapress.com

The Czochralski method is another prominent technique for pulling single crystals from a melt. While extensively used for silicon and germanium, its application to this compound compounds has been explored. The Czochralski method can offer faster growth rates and potentially higher purity crystals as the crystal is pulled from the melt, avoiding contact with the crucible walls during growth. However, it can also introduce more defects if not carefully controlled. Both Bridgman and Czochralski methods are typically employed for growing crystals of multicomponent compounds from their melts.

Solution-based methods offer a lower-temperature and often more cost-effective alternative to melt-growth techniques for producing this compound-based crystals. These methods generally involve dissolving the precursor salts, such as this compound and lead bromide, in a suitable solvent and allowing the crystal to form as the solvent evaporates or through other crystallization-inducing techniques.

One common approach is anti-solvent vapor-assisted crystallization, where an anti-solvent is slowly introduced into the precursor solution, reducing the solubility of the perovskite and promoting crystal growth. The choice of solvent and anti-solvent, as well as their ratios, significantly impacts the crystallization process. For instance, single crystals of (CH₃NH₃)₁₋ₓCsₓPbBr₃ have been grown from a dimethylformamide (DMF) solution using ethyl acetate (B1210297) as the anti-solvent.

Another technique is inverse temperature crystallization (ITC), where crystallization is induced by increasing the temperature of the precursor solution. Additives can be used to mediate this process; for example, the addition of choline (B1196258) bromide to a CsPbBr₃ precursor solution has been shown to facilitate the growth of large, cuboid-shaped single crystals.

Table 2: Solution Growth Methods for this compound-Based Crystals

Method Solvents/Additives Key Features Reference
Anti-solvent Vapor-Assisted Crystallization DMF (solvent), Ethyl Acetate (anti-solvent) Control over crystallization by adjusting solvent/anti-solvent ratio.
Inverse Temperature Crystallization DMF (solvent), Choline Bromide (additive) Additive-mediated growth of large single crystals.
Anti-solvent Precipitation Not specified Simple, low-temperature, and low-cost method.
CTAB-mediated Anti-solvent Vapor Route DMF (solvent), Toluene (anti-solvent), CTAB Formation of shale-like microplates.

Bridgman and Czochralski Methods

Mechanochemical Synthesis and Intercalation Complex Formation

Mechanochemical synthesis is a solvent-free method that utilizes mechanical energy, such as grinding or ball milling, to induce chemical reactions and form new materials. This technique has been successfully employed for the synthesis of cesium lead bromide (CsPbBr₃) nanocrystals and powders. The process typically involves milling the precursor salts, this compound and lead bromide, together. This method is considered environmentally friendly and scalable. The properties of the resulting nanocrystals, such as size and photoluminescence, can be tuned by varying the milling parameters and using surfactants like oleylamine.

Intercalation is a process where guest molecules or ions are inserted between the layers of a host material. In the context of this compound, its interaction with layered minerals like kaolinite (B1170537) has been studied. The formation of a kaolinite-cesium bromide intercalation complex has been achieved through a mechanochemical method involving wet grinding. This process requires the presence of water to facilitate the intercalation of this compound between the kaolinite layers. The intercalation of cationic surfactants, such as dodecyltrimethylammonium (B156365) bromide, into clays (B1170129) has also been investigated as a method for remediating cesium contamination by exchanging interlayer cations.

Table 3: Mechanochemical Synthesis Parameters for CsPbBr₃

Method Precursors Surfactant/Ligand Key Outcome Reference
Planetary Ball Milling CsBr, PbBr₂ Oleylamine (OAM) Cubic-shaped nanocrystals, size dependent on OAM concentration.
High-Energy Ball Milling CsBr, PbBr₂ Oleic Acid, Oleylamine Quantum-confined nanocrystals with high photoluminescence quantum yield.
Grinding/Knocking/Stirring CsBr, PbBr₂ L-lysine Synthesis of luminescent CsPbBr₃/Cs₄PbBr₆ perovskite nanocrystals.

Fundamental Structural Investigations of Cesium Bromide Systems

Crystallographic Characterization and Structural Refinement

The structural properties of cesium bromide (CsBr) and related systems are foundational to understanding their physical and chemical behaviors. Comprehensive analysis through various diffraction and microscopy techniques provides detailed insights into their crystalline arrangements at both macroscopic and microscopic levels.

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and phase composition of this compound materials. Pure this compound crystallizes in a simple cubic structure, a feature that has been well-established through XRD studies. Depending on the reference, this structure can be described by different space groups, such as the Pm-3m space group, which is characteristic of the tetraauricupride structure, or the Fm-3m space group, typical of a rock salt structure.

In more complex this compound systems, such as cesium lead bromides, XRD is crucial for identifying the presence and distribution of various crystalline phases. For instance, in the synthesis of cesium lead bromide perovskites, XRD patterns often reveal the coexistence of multiple phases, including the desired perovskite phase (CsPbBr₃), alongside secondary phases like CsPb₂Br₅ and Cs₄PbBr₆. The relative intensities of the diffraction peaks allow for the quantification of these phases. The specific synthesis conditions, such as precursor ratios and annealing temperatures, significantly influence the final phase composition, which can be precisely monitored using XRD. For example, heating a substrate to 200°C during vapor phase deposition can yield the CsSnBr₃ phase, while post-deposition annealing at the same temperature can form Cs₂SnBr₆.

The structural parameters for pure this compound derived from XRD data are summarized in the table below.

Table 1: Crystallographic Data for Cubic this compound (CsBr)

Parameter Value (Space Group: Pm-3m) Value (Space Group: Fm-3m)
Crystal System Cubic Cubic
Space Group Pm-3m (No. 221) Fm-3m (No. 225)
Lattice Constant (a) 4.33 Å 7.32 Å (3.66 Å x 2)
Cell Volume 80.94 ų 392.20 ų
Cs-Br Bond Length 3.75 Å 3.66 Å
Coordination Body-centered cubic Octahedral (6-coordinate)

Note: The table presents data from different structural models and refinements available in the literature. The bond lengths and lattice constants vary slightly between models.

Neutron scattering provides unique insights into the atomic arrangements and lattice dynamics of this compound systems, complementing data from XRD. This technique is particularly sensitive to the positions of lighter elements and is highly effective for studying atomic vibrations (phonons).

In studies of complex perovskites like cesium lead bromide (CsPbBr₃), neutron scattering experiments have been instrumental in understanding the material's high power-conversion efficiency in photovoltaic applications. Research conducted at facilities like the Spallation Neutron Source (SNS) revealed that the bromine atoms in the CsPbBr₃ lattice act like "hinges," allowing the structure to flex and twist. These specific atomic motions are thought to inhibit the recombination of charge carriers (electrons and holes), thereby increasing the material's efficiency. Such detailed understanding of atomic dynamics would be difficult to achieve with other techniques.

Furthermore, neutron scattering has been employed in foundational studies of the lattice dynamics of simple alkali halides, including pure CsBr, contributing to a comprehensive database of their physical properties. These studies help in developing and refining theoretical models of interatomic forces in ionic crystals.

Transmission Electron Microscopy (TEM), High-Resolution TEM (HRTEM), and Selected Area Electron Diffraction (SAED) are powerful tools for investigating the microstructure, morphology, and crystallographic orientation of this compound systems at the nanoscale.

In the context of cesium lead halide nanocrystals, electron microscopy has been used to identify the morphology and structure of the primary nanocrystals as well as coexisting byproduct nanoparticles. TEM images can reveal the shape of nanocrystals, which can be synthesized as cubes, sheets, or wires depending on the preparation method. HRTEM allows for the direct visualization of atomic lattices.

Studies have shown that byproduct nanoparticles, identified as PbBr₂ and a CsPb₂Br₅ species, often exist on the surface of CsPbBr₃ nanocrystals. SAED patterns, which are electron diffraction patterns from a small selected area, are used to determine the crystal structure of these individual nanoparticles, confirming their phase identity. For example, SAED can distinguish between the desired CsPbBr₃ phase and impurity phases. In-situ HRTEM has also been utilized to observe the dynamic processes of melting and solidification of CsPbBr₃ crystals at high temperatures, providing critical information on their thermal stability.

Neutron Scattering Studies for Atomic Arrangements and Dynamics

Phase Transition Mechanisms in this compound

While pure this compound maintains a stable crystal structure over a wide temperature range, the complex perovskite systems it forms, notably cesium lead bromide (CsPbBr₃), exhibit a series of well-defined, temperature-induced phase transitions. These structural transformations are critical as they directly influence the material's optoelectronic properties.

Cesium lead bromide (CsPbBr₃) undergoes successive phase transitions as the temperature changes. At room temperature, it typically exists in an orthorhombic phase. As the temperature is increased, it transforms first into a tetragonal phase and finally into a cubic perovskite phase at higher temperatures. These transitions have been consistently observed using DSC (Differential Scanning Calorimetry), high-temperature XRD, and photoluminescence studies. The transition from a less symmetric to a more symmetric structure with increasing temperature is a common phenomenon in perovskite materials and is associated with changes in the tilting of the [PbBr₆]⁴⁻ octahedra that form the crystal lattice.

The specific temperatures at which these transitions occur have been precisely measured.

Table 2: Temperature-Induced Phase Transitions in Cesium Lead Bromide (CsPbBr₃)

Transition Transition Temperature Nature of Transition Description
Orthorhombic (γ) to Tetragonal (β) ~88°C (361 K) Second-Order A continuous transition involving changes in octahedral tilting.

Note: Transition temperatures can vary slightly in the literature depending on the measurement technique and sample preparation (e.g., bulk crystal vs. nanosheet).

The structural transformations in CsPbBr₃ are classified based on their thermodynamic nature as either first-order or second-order phase transitions.

A first-order phase transition is characterized by a discontinuity in the first derivatives of the Gibbs free energy, such as entropy and volume. This results in a latent heat, meaning energy is absorbed or released at a constant temperature during the transition. The tetragonal-to-cubic transition in CsPbBr₃ at approximately 130°C is a first-order transition, confirmed by the observation of a distinct peak in DSC measurements, which corresponds to the enthalpy change (latent heat).

A second-order phase transition , also known as a continuous transition, involves continuous first derivatives of the free energy, meaning there is no latent heat. Instead, a discontinuity appears in the second derivatives, such as the specific heat. The order parameter, which describes the degree of order in the system (e.g., the extent of octahedral tilting), changes continuously from zero at the transition point. The orthorhombic-to-tetragonal transition in CsPbBr₃ at about 88°C is classified as a second-order phase transition.

Temperature-Induced Structural Transformations

Role of Crystal Modifications (Cubic, Tetragonal, Orthorhombic)

Cesium lead bromide (CsPbBr₃) exhibits polymorphism, meaning it can exist in several different crystal structures, or phases, depending on the temperature. The primary crystal modifications are orthorhombic, tetragonal, and cubic. These structures are all based on a framework of corner-sharing PbBr₆ octahedra, with cesium ions located in the cavities. The transitions between these phases are characterized by the tilting and distortion of the PbBr₆ octahedra.

At room temperature and below, CsPbBr₃ typically adopts an orthorhombic crystal structure (space group Pnma). As the temperature increases, it undergoes a phase transition to a tetragonal structure (space group P4/mbm) at approximately 88°C. A further increase in temperature to around 130°C induces a second phase transition to the high-temperature cubic phase (space group Pm-3m). The cubic phase represents the highest symmetry, with ideal, untilted octahedra. The transition from cubic to tetragonal and then to orthorhombic upon cooling involves progressive tilting of the octahedra.

The specific lattice parameters for each phase have been determined through experimental and theoretical studies. While exact values can vary slightly between reports, representative data are summarized in the table below.

Crystal PhaseSpace GroupLattice Parameters (Å)Typical Temperature Range
CubicPm-3ma ≈ 5.83 - 5.87> 130°C
TetragonalP4/mbma ≈ 8.25, c ≈ 5.8588°C to 130°C
OrthorhombicPnmaa ≈ 8.21, b ≈ 11.76, c ≈ 8.26< 88°C

Note: The lattice parameters are representative values from various DFT calculations and experimental data.

Thermal Spectroscopic Probes of Phase Transitions

Thermal spectroscopic techniques are crucial for identifying and characterizing the phase transitions in CsPbBr₃. Differential Scanning Calorimetry (DSC) is a primary tool used to detect the precise temperatures of these transitions. DSC measurements clearly show thermal events corresponding to the orthorhombic-to-tetragonal phase transition at about 88°C and the tetragonal-to-cubic transition at approximately 130°C.

In addition to calorimetry, in-situ Raman spectroscopy serves as a powerful probe of the crystalline structure at different temperatures. The low-frequency Raman spectra are particularly sensitive to changes in the crystal lattice. As CsPbBr₃ is heated, the evolution of its Raman signatures acts as a potent indicator of its structural changes. For instance, the merging of certain doublet Raman bands is a clear sign of a high-temperature phase transition. These spectroscopic studies confirm the transition sequence from the low-temperature orthorhombic phase, through the intermediate tetragonal phase, to the high-temperature cubic structure. Studies on CsPbBr₃ nanocrystals embedded in borogermanate glass have also used the temperature dependence of the 1S exciton (B1674681) band intensity to identify phase transitions, confirming the tetragonal-to-cubic transition in the 130-150°C range.

High-Pressure Induced Phase Transitions and Structural Evolution

Applying high pressure to this compound systems also induces significant structural transformations. In bulk polycrystalline CsPbBr₃, the application of hydrostatic pressure can cause a phase transformation from the three-dimensional perovskite structure (γ-CsPbBr₃) to a one-dimensional, non-perovskite polymorph (δ-CsPbBr₃) at a relatively mild pressure of 0.35 GPa. This δ-phase is characterized by edge-sharing octahedral connectivity instead of the corner-sharing arrangement of the perovskite structure.

Synchrotron-based high-pressure X-ray diffraction studies on CsPbBr₃ nanocrystals have revealed a different transition pathway. These nanocrystals undergo a phase transition from the ambient-pressure orthorhombic (Pnma) phase directly to the cubic (Pm-3m) phase at a pressure of 1.7 GPa. For the simple binary compound, this compound (CsBr), high-pressure investigations predict a sequence of structural transitions from the standard CsCl-type structure to other phases at much higher pressures, with metallization occurring under extreme compression.

CompoundInitial Phase (Ambient Pressure)PressureResulting PhaseReference
Bulk CsPbBr₃Orthorhombic (γ-CsPbBr₃)0.35 GPa1D Polymorph (δ-CsPbBr₃)
CsPbBr₃ NanocrystalsOrthorhombic (Pnma)1.7 GPaCubic (Pm-3m)

Quantum Confinement Effects on Phase Transition Temperatures

Quantum confinement effects, which become significant when the size of a semiconductor crystal is reduced to dimensions comparable to its excitonic Bohr radius (~7 nm for CsPbBr₃), can influence the phase stability and transition temperatures. In CsPbBr₃ nanocrystals, the high surface energy at the nanoscale can stabilize crystal phases at temperatures different from the bulk material. For example, while bulk CsPbBr₃ is orthorhombic at room temperature, nanocrystals often exhibit a cubic phase under the same conditions due to this high surface energy.

The quantum confinement effect is a key strategy for tuning the material's optical properties, such as achieving blue light emission from CsPbBr₃ nanocrystals when their size is reduced below ~4 nm. While the direct influence on transition temperatures is a complex area of study, the stabilization of the cubic phase at room temperature in nanocrystals is a clear demonstration of size effects altering the structural properties. This contrasts with the bulk material, which requires heating to 130°C to achieve the same cubic structure.

Lattice Dynamics and Phonon Spectroscopy in this compound

Phonon Dispersion Curves Analysis

The lattice dynamics of this compound systems are fundamentally described by their phonon dispersion curves, which plot the frequency of lattice vibrations (phonons) against their wave vector through the Brillouin zone. These curves have been experimentally determined for CsBr using inelastic neutron scattering and calculated for CsPbBr₃ using Density Functional Perturbation Theory (DFPT).

For CsBr, the phonon dispersion curves were measured along the high-symmetry directions at both 80 K and 300 K. The analysis of these curves provides detailed information about the interatomic forces and vibrational modes within the crystal. In the case of cubic CsPbBr₃, theoretical calculations of the phonon dispersion curves help to understand the dynamic stability of the lattice. These calculations show how the vibrational modes change with the substitution of different halide ions, which can strengthen chemical bonds and enhance thermodynamic stability. The dispersion curves are essential for calculating various thermodynamic properties, such as the frequency distribution and the temperature dependence of the Debye temperature.

Shell Models and Rigid Ion Models for Lattice Dynamics

To theoretically interpret and reproduce the experimentally observed phonon dispersion curves, various models of lattice dynamics are employed. The simplest of these is the Rigid Ion Model , which treats the ions as point masses with fixed charges that interact through long-range electrostatic forces and short-range repulsive forces. uc.edu While straightforward, this model often fails to accurately describe the dielectric properties of the crystal because it neglects the polarizability of the ions. uc.edu

A more sophisticated and successful approach is the Shell Model . This model accounts for ionic polarization by representing each polarizable ion as a massive core (containing the nucleus and inner electrons) connected by a spring to a massless shell of valence electrons. uc.edu This allows the model to simulate the deformation of the ion's electron cloud in response to local electric fields. uc.edu Various versions of the shell model, sometimes including interactions between next-nearest neighbors or other refinements, have been fitted to the inelastic neutron scattering data for CsBr. An eleven-parameter shell model was found to be sufficient to reproduce the measured dispersion curves for CsBr accurately. These models are powerful tools for gaining insight into the microscopic interactions that govern the lattice dynamics of ionic crystals.

Vibrational Spectroscopy (Infrared, Raman) for Phonon Mode Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the lattice dynamics of this compound (CsBr). These methods allow for the identification of phonon modes, which are quantized modes of lattice vibration. In the simple cubic structure of CsBr, belonging to the space group Pm-3m, the first-order Raman spectrum is forbidden by symmetry. However, second-order Raman scattering and infrared absorption are observable and provide critical insights into the phonon dispersion and density of states.

Hyper-Raman spectroscopy has been employed to detect optical phonons at the Γ-point of the Brillouin zone, including longitudinal and silent modes. For CsBr, the transverse optic (TO) phonon mode is observed at approximately 75 cm⁻¹, while the longitudinal optic (LO) phonon is found at about 113 cm⁻¹. These values are fundamental in understanding the dielectric properties and the interaction of the lattice with electromagnetic radiation.

Infrared absorption studies on CsBr containing substitutional impurities like hydride (H⁻) and deuteride (B1239839) (D⁻) ions have also provided information on the host lattice's phonon spectrum. The analysis of sidebands accompanying the local mode absorption of these impurities is consistent with the lattice density of states calculated using deformation dipole models.

Furthermore, studies on more complex systems incorporating CsBr, such as perovskite nanocrystals, reveal vibrational modes influenced by the Cs⁺ cation. For instance, in CsPbBr₃, Raman modes at approximately 29.8, 48, and 76.4 cm⁻¹ have been identified, corresponding to phonon energies of 3.7, 6.0, and 9.5 meV, respectively. A second-order phonon mode related to Cs⁺ translations has also been observed around 312 cm⁻¹ in CsPbBr₃. While these are not from pure CsBr, they provide context for the vibrational behavior of the cesium ion within a bromide lattice.

Interactive Table: Phonon Frequencies in this compound Systems

Compound Technique Mode Frequency (cm⁻¹) Reference
CsBr Hyper-Raman TO ~75
CsBr Hyper-Raman LO ~113
CsPbBr₃ Raman - 29.8
CsPbBr₃ Raman - 48
CsPbBr₃ Raman - 76.4
CsPbBr₃ Raman Second-order 312

Defect Chemistry and Impurity Effects in this compound Lattices

The study of defect chemistry is crucial for understanding and controlling the electronic and optical properties of this compound. Point defects, whether native or induced by impurities, create localized electronic states within the band gap, significantly influencing the material's performance in applications such as radiation detection and optoelectronics.

Native Defects and Their Formation Energies

Native point defects in CsBr include vacancies at cesium (VCs) and bromine (VBr) sites, interstitials (Csᵢ, Brᵢ), and antisite defects (CsBr, BrCs). The formation energies of these defects determine their equilibrium concentrations and are highly dependent on the chemical potential of the constituent elements (i.e., whether the growth conditions are Cs-rich or Br-rich).

First-principles calculations based on density functional theory (DFT) have been instrumental in determining these formation energies. escholarship.org Under Br-rich conditions, the cesium vacancy (VCs) is typically the dominant defect with a low formation energy. escholarship.org Conversely, under Br-poor (or Cs-rich) conditions, the bromine vacancy (VBr) becomes the most prevalent native defect. escholarship.org Most intrinsic defects in CsPbBr₃, a closely related compound, are found to induce shallow transition levels, a property termed "defect tolerance." escholarship.org This suggests that even in the presence of defects, the material can maintain its desirable electronic properties.

The formation energies dictate the intrinsic doping character of the material. For instance, in the related CsPbBr₃, calculations show that under moderate or Br-poor conditions, defect formation energies are generally high ( > 1 eV), leading to lower defect concentrations. escholarship.org However, Br-rich conditions can lead to a higher concentration of defects like VCs. escholarship.org

Interactive Table: Calculated Formation Energies of Neutral Native Defects in CsPbBr₃ under Different Growth Conditions escholarship.org

Defect Br-rich (eV) Moderate (eV) Br-poor (eV)
VCs 0.28 0.98 2.19
VPb 0.58 1.63 3.20
VBr 2.50 1.89 1.32
CsPb 0.89 0.89 0.89
PbCs 1.15 0.45 -0.76
BrCs 0.81 0.11 -0.59
Csᵢ 2.21 1.51 0.30
Pbᵢ 2.50 1.45 -0.12
Brᵢ 0.73 1.34 1.91

Note: This data is for CsPbBr₃, which provides insight into the general behavior of defects in a Cs-Br based lattice.

Acceptor Dopants and Carrier Concentration Modulation

Introducing acceptor dopants is a standard method for controlling the carrier concentration in semiconductors, specifically for achieving p-type conductivity. An acceptor impurity is an element that can "accept" an electron from the semiconductor's valence band, thereby creating a mobile hole.

In CsBr and related compounds, various elements have been studied as dopants. For instance, doping with Eu²⁺ has been investigated for applications in photostimulable X-ray storage phosphors. In this system, defect complexes such as a neutral dimeric (EuCs - OBr) and a neutral trimeric (VBr - EuCs - VCs) are formed. The introduction of dopants can significantly alter the defect equilibrium and, consequently, the concentration of charge carriers.

The strategy of doping is central to tuning the properties of perovskite materials where CsBr is often a component. The incorporation of Cs⁺ itself into other perovskite structures, like MAPbBr₃, has been shown to be an effective method to improve optoelectronic properties. While Cs⁺ is an isoelectronic impurity in this context, its incorporation can reduce defect density and lead to lattice relaxation effects. The process of intentionally adding impurities to modify carrier concentration is a key strategy for optimizing device performance. However, achieving efficient doping can be limited by the formation of compensating native defects, a phenomenon known as the intrinsic doping limit.

Impurity-Induced Structural and Electronic Modifications

Impurities in the CsBr lattice can cause significant local structural distortions and introduce new electronic states within the band gap. The nature and extent of these modifications depend on the size, charge, and chemical nature of the impurity atom relative to the host ions.

For example, doping CsBr with indium (In⁺) or thallium (Tl⁺) induces low-frequency resonant band modes in the far-infrared absorption spectrum. These modes arise from the interaction of the impurity with the host lattice phonons. The frequency of these modes is sensitive to temperature and can be used to probe the local potential and bonding around the impurity.

In the context of perovskite solar cells, the incorporation of CsBr as an additive has been shown to passivate defects, promote preferred crystal orientation, and facilitate charge transport. The presence of CsBr can influence the crystallization dynamics, leading to more compact films with fewer grain boundary defects. X-ray diffraction studies show that CsBr incorporation can induce lattice distortions and alter bond lengths within the crystal structure.

Furthermore, impurities can create deep-level defects that act as recombination centers, which can be detrimental to optoelectronic performance. Bismuth (Bi) introduced as a dopant in CsPbBr₃ creates a deep defect state, leading to near-infrared photoluminescence. This demonstrates how an impurity can fundamentally alter the optical emission properties of the material by introducing new radiative recombination pathways.

Theoretical and Computational Research Approaches for Cesium Bromide

First-Principles Calculations for Electronic and Structural Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), are widely used to investigate the electronic and structural properties of cesium bromide and its derivatives. These methods solve the Schrödinger equation for a system of interacting electrons and nuclei, providing a fundamental understanding of material behavior.

Density Functional Theory (DFT) serves as a powerful tool for exploring the electronic structure, bonding, and stability of materials. For this compound (CsBr) itself, DFT calculations have been used to determine molecular properties, such as bond lengths and vibrational frequencies, for isolated CsBr molecules. For instance, calculations using B3LYP5 and MP2 methods have yielded Cs-Br bond lengths in the CsBr molecule around 3.04-3.06 Å . Studies have also examined the CsBr molecule's response to external electric fields, revealing changes in bond length, dipole moment, and energy gap . In the bulk crystal structure of CsBr, the Cs-Br bond length has been calculated to be approximately 3.75 Å .

DFT has also been extensively applied to cesium lead bromide (CsPbBr3), a material of significant interest for optoelectronic devices. These applications include investigating the effects of doping on electronic properties, analyzing native defects, and understanding surface phenomena . For example, DFT calculations have been employed to evaluate potential acceptor dopants for p-type conductivity in CsPbBr3, identifying challenges related to defect formation energies and compensation mechanisms . Various DFT functionals, such as Perdew-Burke-Ernzerhof (PBE), Strongly Constrained and Appropriately Normed (SCAN), and hybrid functionals like B3LYP5, have been utilized, each offering different levels of accuracy for specific properties aps.org.

First-principles calculations are crucial for determining the electronic band structure and density of states (DOS) of materials, which dictate their electrical and optical properties. For cesium lead bromide (CsPbBr3), these calculations reveal its semiconducting nature. Studies indicate that CsPbBr3 possesses a direct band gap, with the valence band maximum (VBM) and conduction band minimum (CBM) typically located at the Γ point of the Brillouin zone . The electronic band edge states are primarily formed by the interaction of lead (Pb) and bromine (Br) atomic orbitals . Different DFT functionals yield slightly varied band gap values, reflecting the approximations inherent in the theory.

Data Table: Electronic Band Gaps of CsPbBr3

DFT Functional Calculated Band Gap (eV) Band Gap Type Reference
PBE 2.174 Direct

The structural stability of this compound compounds is often quantified by their cohesive energy, which represents the energy released when constituent atoms form a stable solid. A higher cohesive energy generally correlates with greater material stability. First-principles calculations, particularly DFT, are used to predict these values. For cesium lead bromide (CsPbBr3), calculations have reported a cohesive energy of approximately 3.37 eV/atom . Studies on cesium halides in general have also employed various DFT approximations to assess the relative stability of different crystal phases (e.g., B1 vs. B2 structures), with functionals like SCAN demonstrating reliability in predicting cohesive energies for these ionic materials aps.org.

Data Table: Cohesive Energy of CsPbBr3

Compound Cohesive Energy (eV/atom) Method/Reference

The behavior of materials at their surfaces is critical for applications, and first-principles DFT calculations are employed to understand surface energies and the stability of different surface terminations. For cesium lead bromide (CsPbBr3), studies have indicated that nonpolar surfaces, such as the (100) termination, are generally more stable than polar surfaces like (110) and (111) . The CsBr-terminated (100) surface has shown the highest stability, a characteristic attributed to surface relaxation effects and the inherent high ionicity of the surface layer . Computational analyses also suggest that charge transfer can play a role in stabilizing polar surfaces by compensating for surface polarity . Furthermore, research has investigated electron interactions with various surface sites on CsBr, including the behavior of F centers and F- centers at surfaces, as well as the photodesorption of bromine atoms from CsBr surfaces using DFT .

Data Table: Relative Surface Stability of CsPbBr3 Terminations

Surface Termination Relative Stability Contributing Factors Reference
(100) Nonpolar High Surface relaxation, high ionicity, CsBr termination
(110) Polar Lower Polarity, charge transfer effects to compensate instability

Structural Stability and Cohesive Energy Predictions

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of materials, including phase transformations, diffusion, and thermal properties. These simulations are often performed in conjunction with first-principles calculations, which can provide accurate interatomic potentials or validate simulation results.

Molecular Dynamics simulations are utilized to model phase transformations in this compound systems, particularly in related compounds like cesium lead bromide (CsPbBr3). These simulations help in understanding the kinetics and mechanisms of phase transitions under varying conditions such as pressure and temperature. For instance, CsPbBr3 is known to undergo pressure-induced phase transitions. Computational studies, often supported by DFT, predict that CsPbBr3 transitions from an ambient orthorhombic Pnma phase to a cubic Pm3̅m phase at approximately 1.7 GPa . These structural changes are often accompanied by modifications in electronic properties, such as band gap narrowing . The development of accurate interatomic potentials, such as the Hybrid Embedded Atomic Buckingham–Coulomb (EABC) potential for CsPbI3, is crucial for reliably simulating phase transformations and stability in perovskite materials, providing a basis for understanding similar processes in CsPbBr3 . Additionally, computational studies suggest that CsBr itself can become metallic under strong compression due to band-gap closure, indicating a pressure-induced phase change .

Data Table: Pressure-Induced Phase Transition in CsPbBr3

Phase Transition Pressure (GPa) Method/Reference

Compound Table:

this compound (CsBr)

Cesium Lead Bromide (CsPbBr3)

Ion-Solvent Interactions and Solvation Structure Analysis

Understanding how CsBr interacts with solvents is critical for applications involving solutions or interfaces. Molecular dynamics (MD) simulations are a primary tool for probing these interactions at an atomistic level. Studies have investigated the solvation structure of individual ions, including Cs$^+$ and Br$^−$, in aqueous solutions. These simulations reveal the arrangement of water molecules around the ions, forming hydration shells. For instance, research comparing different water models and computational methods (e.g., QM/MM MD) shows that the rigidity of classical force fields can lead to hydration shells that are too tightly bound, while more advanced methods offer a more flexible and unstructured first coordination shell. The analysis of radial distribution functions (RDFs) and coordination numbers provides insights into the dynamics of ion-solvent interactions and ligand exchange processes . Cesium ions exhibit solvation behavior similar to bromide and iodide ions, with similarities attributed to their comparable size and hydration free energies .

Force Field Development and Validation

The accuracy of molecular dynamics simulations heavily relies on the quality of the interatomic potentials or force fields (FFs) used. For CsBr and its related compounds, such as CsPbBr$3$ perovskites, significant effort has been dedicated to developing and validating robust force fields [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNYCjnIjvIxPXxOnhE5t4jR-UPxxhg7W9OAl452BEJ6JC9lWNuCQRc1nklMHbfXxlRUXSzIsqRgjfm0qHHd2n_u9on6qS4PXH5Vk38DKJ7jy_TKo8-EiL3AyBaer7Wi2U2QpIDa1kyj3Vnvc3-IcPBeM-z2j4Ejthnpjk2inp0Ni_gHTcFwAitCW1b7UaYvump5EryIKqwWHtl0j6l69v-ukieJuRrmpZjACRgV2K7tbbw%3D%3D)] . These force fields are often developed within frameworks like bond-valence (BV) theory or by fitting parameters against experimental data or higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNYCjnIjvIxPXxOnhE5t4jR-UPxxhg7W9OAl452BEJ6JC9lWNuCQRc1nklMHbfXxlRUXSzIsqRgjfm0qHHd2n_u9on6qS4PXH5Vk38DKJ7jy_TKo8-EiL3AyBaer7Wi2U2QpIDa1kyj3Vnvc3-IcPBeM-z2j4Ejthnpjk2inp0Ni_gHTcFwAitCW1b7UaYvump5EryIKqwWHtl0j6l69v-ukieJuRrmpZjACRgV2K7tbbw%3D%3D)]. The validation process typically involves comparing calculated properties like structural parameters, bulk moduli, Young's modulus, and thermal conductivity against experimental values or ab initio results [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNYCjnIjvIxPXxOnhE5t4jR-UPxxhg7W9OAl452BEJ6JC9lWNuCQRc1nklMHbfXxlRUXSzIsqRgjfm0qHHd2n_u9on6qS4PXH5Vk38DKJ7jy_TKo8-EiL3AyBaer7Wi2U2QpIDa1kyj3Vnvc3-IcPBeM-z2j4Ejthnpjk2inp0Ni_gHTcFwAitCW1b7UaYvump5EryIKqwWHtl0j6l69v-ukieJuRrmpZjACRgV2K7tbbw%3D%3D)]. For instance, classical interatomic potentials for CsPbBr$_3$ have been developed using stochastic algorithms like adaptive rate Monte Carlo (ARMC) to optimize parameters, ensuring accuracy for simulations of nanocrystals and bulk materials [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNYCjnIjvIxPXxOnhE5t4jR-UPxxhg7W9OAl452BEJ6JC9lWNuCQRc1nklMHbfXxlRUXSzIsqRgjfm0qHHd2n_u9on6qS4PXH5Vk38DKJ7jy_TKo8-_EiL3AyBaer7Wi2U2QpIDa1kyj3Vnvc3-IcPBeM-z2j4Ejthnpjk2inp0Ni_gHTcFwAitCW1b7UaYvump5EryIKqwWHtl0j6l69v-ukieJuRrmpZjACRgV2K7tbbw%3D%3D)].

Cluster Ion Characterization in Vapors

The behavior of CsBr in the gas phase, particularly in the form of cluster ions, is also a subject of theoretical investigation. Quantum chemical methods, including DFT and Møller–Plesset perturbation theory (MP2), are employed to determine the equilibrium geometrical configurations, vibrational frequencies, and thermodynamic properties of cluster ions such as Cs$_2$X$^+$, Cs$_3$X$_2^+$, CsX$_2^−$, and Cs$_2$X$_3^−$ (where X = Br or I) . These studies reveal the existence of different isomers for these cluster ions, with their relative abundances depending on temperature. For example, calculations have shown that for Cs$_3$Br$_2^+$, various isomers like linear, V-shaped, kite-shaped, and bipyramidal forms can exist, with their relative populations changing with temperature . Such theoretical data is crucial for interpreting experimental mass spectrometric data obtained from vapor-phase studies .

Advanced Computational Methods for Many-Body Effects

Random Phase Approximation (RPA) for Dispersion Interactions

Advanced computational methods are employed to accurately capture many-body effects, particularly dispersion interactions, which are crucial for describing the cohesive properties of ionic materials like CsBr. The Random Phase Approximation (RPA) and its extensions, such as beyond-RPA (bRPA) methods, are utilized to calculate these interactions . RPA naturally incorporates long-range dispersion forces. Studies comparing RPA with other methods like DFT functionals (e.g., SCAN) and dispersion corrections show that RPA generally provides accurate structural results for cesium halides, with bRPA methods offering further improvements by incorporating exchange-correlation kernels to address short-range correlation deficiencies . These methods are essential for predicting the relative stability of different crystallographic phases and cohesive energies .

Computational Modeling of Exciton (B1674681) Energies and Plasmon Resonances

The electronic and optical properties of CsBr and CsBr-based materials are often investigated using advanced quantum mechanical methods. Time-dependent density-functional theory (TDDFT) and the Bethe–Salpeter equation (BSE), often in conjunction with GW quasiparticle band structures, are employed to calculate optical absorption spectra and excitonic features . These methods are vital for understanding how light interacts with the material. For instance, studies on CsCu$_2$X$_3$ perovskites demonstrate that hybrid TDDFT can yield optical spectra in excellent agreement with BSE calculations, highlighting its promise for studying excitonic effects . Furthermore, computational studies have explored phenomena like surface plasmon resonance (SPR) in CsBr thin films, attributing observed optical behavior to cesium metal clusters embedded within the film . Calculations of exciton energies and plasmon resonances are fundamental for designing optoelectronic devices.

Computational Design and Optimization of this compound-Based Materials

Computational methods are instrumental in the design and optimization of novel materials incorporating CsBr. This includes exploring halide perovskites, which have shown great promise in solar cells and optoelectronics . First-principles calculations, often using DFT with various exchange-correlation functionals like PBE-GGA and mBJ-GGA, are used to predict the structural, electronic, and optical properties of these materials . For example, computational studies on CsPb(I$_{1-x}$Br$_x$)$_3$ perovskites have shown how substituting iodide with bromide affects the band gap energy, indicating potential for tuning optoelectronic properties . Similarly, research on Cs$_2$TiBr$_6$ perovskite solar cells involves computational optimization of layer thickness and defect densities to propose highly efficient device architectures . The ability to predict how compositional changes or structural modifications influence material properties allows for targeted design of CsBr-based materials with desired functionalities.


Spectroscopic Characterization and Optoelectronic Phenomena in Cesium Bromide Systems

Electronic Band Structure Determination and Tuning Mechanisms

The electronic band structure of cesium bromide systems, particularly CsPbBr₃, dictates their light absorption and emission capabilities. The band gap, representing the energy difference between the valence band maximum and the conduction band minimum, is a key parameter that can be influenced by factors such as material composition, crystal structure, and dimensionality (e.g., quantum confinement in nanocrystals).

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a primary method for determining the optical band gap of semiconductor materials. By analyzing the absorption edge, where the material begins to absorb photons, and often employing Tauc plots, researchers can quantify the band gap energy. For CsPbBr₃, studies have reported band gap values that vary depending on the synthesis method, crystal phase, and particle size.

CsPbBr₃ Nanocrystals and Films: UV-Vis absorption spectra of CsPbBr₃ typically show a strong absorption peak in the visible region, with absorption edges around 530 nm. Tauc plots derived from these spectra have yielded band gap values ranging from 2.2 eV to 2.35 eV for CsPbBr₃ phases . Other reports indicate a band gap of 2.2 eV or 2.25 eV for bulk CsPbBr₃ . The size and shape of CsPbBr₃ nanocrystals can also influence the band gap energy, a phenomenon related to quantum confinement .

Pure this compound (CsBr): In the context of pure CsBr films, absorption peaks are observed in the UV-visible region. These absorption spectra can exhibit red-shifts over time upon ambient exposure, potentially linked to changes in particle size and morphology .

Table 1: Reported Band Gap Values for this compound Systems

Material SystemSpectroscopic MethodReported Band Gap (eV)NotesSource
CsPbBr₃UV-Vis (Tauc plots)2.29 – 2.35Nanocrystals and films
CsPbBr₃UV-Vis2.2Nanoparticles
Bulk CsPbBr₃UV-Vis~2.25
CsPbBr₃ nanosheetsEELS2.446(5)Bulk-like thickness
CsPbI₂BrUV-Vis2.40Film
CsPbBr₃ nanocrystalsUV-VisVaries with sizeQuantum confinement effects

Electron Energy-Loss Spectroscopy (EELS) offers a powerful technique for probing the electronic band structure with high spatial resolution, allowing for the measurement of band gaps in individual nanostructures or specific regions within a material. This is particularly useful for studying size-dependent effects and localized electronic properties that might be averaged out in ensemble optical measurements.

CsPbBr₃ Nanosheets: Studies employing aberration-corrected scanning transmission electron microscopy (STEM) coupled with monochromated EELS on CsPbBr₃ nanosheets have provided localized band gap measurements. These studies have confirmed an increase in the band gap as the nanosheets become thinner, with confinement effects becoming apparent at thicknesses below 10 nm researchgate.net. For nanosheets of larger thickness (approaching bulk), EELS measurements have yielded a band gap of 2.446(5) eV . The observed gap opening in these 1D-confined structures is less pronounced compared to 3D confinement in quantum dots researchgate.net. EELS has also been used to determine the relation between band gap energy, size, and shape in CsPbBr₃ nanocrystals .

UV-Vis Absorption Spectroscopy for Band Gap Analysis

Photophysical Processes and Carrier Dynamics in this compound

The photophysical processes and carrier dynamics in this compound systems are critical for their light-emitting and charge-transport applications. These phenomena include how light is absorbed and re-emitted (photoluminescence) and how excited charge carriers (electrons and holes) behave, including their lifetimes and recombination pathways.

Photoluminescence (PL) spectroscopy is essential for characterizing the light-emitting properties of this compound materials. It provides information on the emission wavelength, spectral width (Full Width at Half Maximum, FWHM), and the efficiency of light emission, quantified by the photoluminescence quantum yield (PLQY).

Emission Characteristics: CsPbBr₃ nanocrystals (NCs) are known for their bright green emission. PL spectra typically show peak emission wavelengths in the range of 505 nm to 520 nm . The emission line width is generally narrow, with FWHM values reported between 12-42 nm and specifically 17-19 nm for nanocubes and around 29.87 nm for nanoparticles .

Photoluminescence Quantum Yield (PLQY): CsPbBr₃ NCs can exhibit very high PLQYs, often approaching unity. Reported values range from 50-90% , with some studies achieving >92.0% for lead-free CsBr quantum dots , near-unity PLQY for nanocubes , and up to 75% for nanoparticles with specific surface treatments . CsPbBr₃ NCs synthesized with certain ligands have demonstrated PLQYs as high as ~95% .

Other CsBr Systems: Pure CsBr films can show prominent absorption peaks in the UV-visible region, with potential optical behavior attributed to localized surface plasmon resonance from cesium nanorods .

Table 2: Photoluminescence Properties of this compound Systems

Material SystemPL Peak Emission (nm)PL FWHM (nm)PLQY (%)NotesSource
CsPbBr₃ NCs505 – 51717 – 19>90Nanocubes, size-tunable
CsPbBr₃ Nanoparticles505~29.87-
CsPbBr₃ Nanoplatelets520, 540--Multiple emission centers
CsPbBr₃ NCs~520-~95Ligand-passivated
CsPbBr₃ Nanoparticles--up to 75CTAB surfactant addition
CsPbX₃ NCs (general)-12 – 4250 – 90
Lead-free CsBr QDsBlue emission->92.0
CsPbBr₃ films~520--Excitation at 458 nm

Excitons, bound states of electrons and holes, play a crucial role in the optoelectronic properties of this compound materials. The exciton (B1674681) binding energy determines the stability of these excitons against thermal dissociation, influencing their suitability for different applications. Recombination dynamics describe how excited charge carriers lose their energy, either radiatively (emitting light) or non-radiatively (through traps or Auger processes).

Exciton Binding Energy: Studies on CsPbBr₃ crystals have reported exciton binding energies around 32.5 meV . For CsPbBr₃ nanocrystals, an attractive exciton-exciton interaction leading to a mean biexciton binding energy of 10 meV has been observed . In related Cs₃Bi₂I₉ nanoplatelets, exciton binding energies of approximately 230-300 meV have been reported . The exciton binding energy in halide perovskites can increase with the band gap energy . Planar Ruddlesden-Popper (RP) faults in CsPbBr₃ nanocrystals can lead to higher exciton binding energies due to quantum confinement effects .

Recombination Dynamics: The recombination dynamics of charge carriers in CsPbBr₃ are complex and influenced by temperature, excitation intensity, and the presence of surface states or defects.

Trap-Assisted Recombination: Surface states and crystal defects can act as traps, significantly influencing carrier lifetimes. In CsPbBr₃ films, an increase in PL decay time with rising temperature has been attributed to carrier capture and release from surface states . Studies on CsPbBr₃ single crystals suggest fast surface recombination assisted by trap states, leading to short PL lifetimes . Impurity charge trapping has been identified as a dominant factor in recombination dynamics, with carrier recombination times extending beyond 1 ms (B15284909) at low temperatures and reaching around 100 µs at room temperature .

Radiative and Auger Recombination: These are intrinsic recombination mechanisms. The relative contributions of radiative, Auger, and trap-assisted recombination depend on the material's electronic structure and carrier density .

Table 3: Exciton Binding Energies in this compound Systems

Material SystemExciton Binding Energy (meV)Method/NotesSource
CsPbBr₃ Crystals32.5Optical reflectivity, high magnetic fields, two-photon spectroscopy
CsPbBr₃ Nanocrystals10 (biexciton)Single-particle spectroscopy
Cs₃Bi₂I₉ Nanoplatelets~230 – 300Theoretical and experimental absorption spectrum analysis
RP-CsPbBr₃ PNCsHigher than non-RPRuddlesden-Popper faults

Time-resolved spectroscopic techniques, such as time-resolved photoluminescence (TRPL) and transient absorption (TA) spectroscopy, are crucial for directly measuring the lifetimes of excited charge carriers. These measurements provide insights into the efficiency of charge transport and the presence of non-radiative recombination pathways.

Carrier Lifetimes:

CsPbBr₃ Nanocrystals (NCs): Carrier lifetimes in CsPbBr₃ NCs have been reported in the range of tens to hundreds of nanoseconds. For instance, excited state lifetimes are around 18-20 ns chemrxiv.org. Specific ligand passivation can extend these lifetimes significantly, with values reported up to ~49.3 ns for CsPbBr₃ NCs, and even higher (~286.0 ns ) with specialized ligands .

CsPbBr₃ Thin Films and Crystals: For CsPbBr₃ single crystals, a PL lifetime of 1.86 ns has been measured, attributed to fast surface recombination . In thin films, lifetimes can vary; for example, a lifetime of 3.1 ns was reported, which could be prolonged to 13 ns with surface treatments like polyvinylpyrrolidone (B124986) (PVP) . Phase transitions in CsPbBr₃ (e.g., from orthorhombic to cubic) can also influence carrier lifetimes, with cubic phases showing longer lifetimes . Temperature also plays a role; CsPbBr₃ quantum dots (QDs) showed lifetimes increasing with temperature below room temperature, reaching a maximum of 2.4 ns around 300 K .

Other CsPbBr₃ Systems: Studies on CsPbBr₃ nanocrystal superlattices (NC SLs) indicate that packing into a solid structure can lead to spectral broadening and red-shifts in PL, potentially affecting carrier dynamics . The presence of inorganic Ruddlesden-Popper (RP) planar faults in CsPbBr₃ nanocrystals has been shown to result in longer exciton lifetimes due to spatial electron-hole separation across these faults .

Table 4: Carrier Lifetimes Measured by Time-Resolved Spectroscopy

Material SystemTechniqueReported Carrier Lifetime (ns)Conditions/NotesSource
CsPbBr₃ NCsTRPL/TA18 – 20Excited state lifetimes chemrxiv.org
CsPbBr₃ NCsTRPL/TA~49.3Ligand-passivated
CsPbBr₃ NCsTRPL/TA~286.0Specialized ligand passivation
CsPbBr₃ Single CrystalTRPL1.86Fast surface recombination
CsPbBr₃ Thin FilmTRPL3.1Pristine
CsPbBr₃ Thin FilmTRPL13With PVP surface treatment
CsPbBr₃ QDsTRPL2.4 (max)Maximum at ~300 K
CsPbBr₃ (orthorhombic)TRPL6.7Phase-dependent
CsPbBr₃ (cubic)TRPL12.3Phase-dependent
CsPbBr₃ (Cl-doped cubic)TRPL14.3Phase-dependent
CsPbBr₃TRMCD~100 µsRoom temperature, dominated by impurity charge trapping
CsPbBr₃TRMCD>1 msBelow 200 K, dominated by impurity charge trapping
CsPbI₂Br film on SiTRPL4.73Average lifetime related to carrier recombination
CsPbBr₃ PNCsTRPLLonger than non-RPWith RP planar faults

Electric Field Effects on Photoluminescence (Quantum-Confined Stark Effect)

The Quantum-Confined Stark Effect (QCSE) describes the phenomenon where an applied electric field causes a shift in the energy levels of charge carriers (excitons) confined within a nanostructure, such as quantum dots or quantum wells. This spatial separation of electrons and holes by the electric field leads to a redshift in the photoluminescence (PL) emission and a decrease in its intensity. While bulk CsBr does not exhibit quantum confinement, CsBr is a key component in many halide perovskite materials, particularly CsPbBr₃, which are often synthesized in nanostructured forms (nanocrystals, nanowires) where quantum confinement effects are prominent.

Research on CsPbBr₃ nanowires has demonstrated electric field-dependent photoluminescence spectroscopy, where applied electric fields in the range of 10⁶–10⁷ V/m can induce fluorescence quenching. This quenching is attributed to the conversion of bright excitons to metastable trapped states, a process that is reversible and can lead to delayed luminescence upon field removal . In layered hybrid perovskites, studies have shown that Cs-containing layers exhibit a normal (red-shifting) QCSE when subjected to electric fields, contrasting with anomalous (blue-shifting) effects observed in similar materials containing methylammonium (B1206745) cations . These observations highlight the sensitivity of CsBr-based perovskite nanostructures to external electric fields, impacting their emissive properties and opening avenues for applications in optical modulation and memory devices . The underlying mechanism involves the interplay between the electric field and the polarizability of the constituent ions within the confined structures .

Advanced Spectroscopic Techniques for Material Analysis

Advanced spectroscopic techniques are indispensable for understanding the intricate details of CsBr's chemical composition, bonding, and surface interactions, especially when it is part of composite materials or thin films.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and analyzing chemical bonding within materials. It operates by measuring the absorption of infrared radiation, which causes molecular vibrations. When the frequency of the incident IR radiation matches the natural vibrational frequency of a bond or functional group, energy is absorbed, leading to a characteristic peak in the spectrum.

In the context of CsBr, FTIR can reveal information about the Cs-Br ionic bond, although its direct signature in the mid-IR range is less pronounced compared to covalent bonds. However, when CsBr is incorporated into organic matrices or composite materials, FTIR becomes crucial for identifying interactions and the presence of specific functional groups. For instance, in CsPbBr₃ perovskite systems, FTIR analysis has identified characteristic absorption bands associated with C-Br bond vibrations in the range of 800–500 cm⁻¹ . Studies on Cs₃Br₃ clusters isolated in inert matrices have also reported low-frequency lattice vibrations around 103.1–110.2 cm⁻¹ . Furthermore, FTIR can detect changes in vibrational modes of organic ligands or polymer matrices when interacting with CsBr, indicating complexation or hydrogen bonding . CsBr itself can also serve as an IR window material or a component in sample preparation for FTIR analysis, owing to its transparency in certain IR regions and its inertness .

Table 1: Characteristic FTIR Bands in CsBr-Containing Systems

Band (cm⁻¹)AssignmentReference(s)
800–500C-Br bond vibrations
103.1Lattice vibration (Cs₃Br₃ in Xe matrix)
110.2Lattice vibration (Cs₃Br₃ in Kr matrix)
3425O-H stretching (surface hydroxyls)
2970, 2924C-H stretching (hydrocarbon chains)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the near-surface region of a material. It works by irradiating the sample surface with X-rays, causing the emission of photoelectrons. The kinetic energy of these emitted electrons is measured, and by applying the photoelectric effect equation (E_binding = E_photon - E_kinetic - Φ), the binding energy of the electrons can be determined. These binding energies are characteristic of specific elements and their chemical environments, allowing for the identification of elements and their oxidation states or bonding configurations.

For this compound (CsBr), XPS analysis typically focuses on the core-level electron binding energies of Cesium (Cs) and Bromine (Br). The Br 3d core level spectrum for CsBr commonly shows a Br 3d₅/₂ peak around 68.3 eV . In CsPbBr₃ perovskites, Br 3d peaks have been reported around 68.0 eV and 69.4 eV, potentially indicating different bromine environments or phases . The Cesium 3d core level, specifically the Cs 3d₅/₂ peak, is generally found at higher binding energies, around 724 eV, although precise values can vary with the calibration of the instrument and the specific chemical environment . XPS is instrumental in confirming the presence of Cs and Br, assessing their stoichiometry, and detecting any surface contamination or chemical changes, such as oxidation states or the formation of secondary phases, which is critical for understanding material stability and performance in devices .

Table 2: Representative XPS Binding Energies for Cs and Br in this compound Systems

ElementCore LevelBinding Energy (eV)Chemical State / Material ContextReference(s)
Br3d₅/₂68.3 (±0.2)CsBr (crystallites)
Br3d₅/₂68.0, 69.4CsPbBr₃
Cs3d₅/₂~724CsBr (inferred from CsI/metal)

Diffuse Reflectance Infrared Spectroscopy for Interfacial Interactions

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for analyzing solid samples, particularly those that are powdered, rough, or difficult to prepare as thin films for transmission FTIR. It measures the infrared light that is diffusely scattered from the sample surface. This method is highly effective for studying surface phenomena, including adsorption, surface reactions, and interfacial interactions, as it probes the outermost layers of a material.

While specific studies detailing interfacial interactions of pure CsBr using DRIFTS were not extensively detailed in the provided search results, the technique's applicability to CsBr-containing systems is well-established for surface characterization. DRIFTS has been employed to study the surface sites and interactions of mineral clays (B1170129), such as kaolin, with water and other molecules, revealing information about hydrogen bonding and surface modifications . In CsBr-based materials, DRIFTS could be utilized to investigate the adsorption of specific molecules onto CsBr surfaces or interfaces within composite structures. For example, it could monitor changes in vibrational modes of adsorbed species or the CsBr lattice itself when interacting with other components, providing insights into the nature and strength of interfacial bonds. The technique is sensitive to subtle changes in chemical environment and molecular orientation at surfaces, making it valuable for understanding complex interfacial chemistry involving CsBr.

List of Compounds Mentioned:

this compound (CsBr)

Cesium Chloride (CsCl)

Cesium Iodide (CsI)

Lead Bromide (PbBr₂)

Lead Chloride (PbCl₂)

Cesium Lead Bromide (CsPbBr₃)

Cesium Lead Halides (CsPbX₃)

Cesium Bismuth Bromide (Cs₃Bi₂Br₉)

Cesium Lead Bromide/Cesium Tetrabromide (CsPbBr₃/Cs₄PbBr₆)

Strontium Carbonate (SrCO₃)

Oleylamine (B85491) (OLA)

4-Bromobutyric Acid (BBA)

Trifluoroacetate (TFA)

Polyvinyl Alcohol (PVA)

Polyethylene Oxide (PEO)

Zinc Bromide (ZnBr₂)

Tin Bromide (SnBr₂)

Phenethylammonium Bromide (PEABr)

Titanium Dioxide (TiO₂)

Graphene

Bismuthene

Surface and Interface Science of Cesium Bromide Materials

Surface Ligand Engineering and Passivation Strategies

The interface between CsBr materials and their surrounding environment, often mediated by ligands or other surface modifiers, significantly dictates their performance and stability. Ligand engineering and passivation strategies aim to control surface defects, enhance stability, and improve optoelectronic properties.

Influence of Ligand Chemistry on Colloidal Stability

The choice of ligands plays a pivotal role in maintaining the colloidal stability of CsBr-containing nanomaterials, such as perovskite quantum dots (QDs). Long alkyl chain ligands, like oleic acid (OA) and oleylamine (B85491) (OLA), are commonly used to control particle size during synthesis and ensure stability in nonpolar solvents . These ligands can interact with the CsBr surface through various mechanisms, including hydrogen bonding and electrostatic interactions, preventing aggregation and precipitation . For instance, oleylammonium bromide has been shown to increase the PL intensity of CsPbBr3 NCs by reducing non-radiative recombination pathways originating from surface defects, suggesting a direct role in surface stabilization . The dynamic nature of these ligands, however, can also lead to instability if they detach from the surface .

Passivation of Surface Defects for Enhanced Photoluminescence Quantum Yield

Surface defects, such as halide vacancies or uncoordinated metal ions, are critical sources of non-radiative recombination, leading to a decrease in photoluminescence quantum yield (PLQY). CsBr itself, or its presence as an additive, can contribute to defect passivation. For example, in CsPbBr3 perovskite nanocrystals, excess CsBr has been shown to effectively passivate Cs+ and Pb2+ vacancies on the surface, thereby reducing non-radiative recombination and significantly enhancing PL intensity . Other passivation strategies, often involving specific ligands or additives, also leverage surface interactions to improve PLQY. For instance, certain ligands can strip undesired surface defects and combine with excess surface metal ions, leaving quantum dots with improved crystallinity and fewer defects .

Table 1: Ligand Passivation and PLQY Enhancement (Contextualized)

Ligand/AdditiveReported Effect on PLQYContext/Mechanism (CsBr's role)Source(s)
Excess CsBrEnhanced PL intensityPassivation of surface defects (e.g., Cs+, Pb2+ vacancies), reduced non-radiative recombination
Cl surface passivation (mediated by transition metal chlorides)Significantly enhances PLQY (e.g., 2% to 15%)Role of transition metal in donating Cl ions, implying surface passivation
Nitrate ionsBoosts PLQY (to 85%)Strips undesired surface defects, desorbs metallic lead, combines with excess surface metal ions
Didodecyldimethylammonium bromide (DDAB)Improved PLQY (to 96%)Surface passivation, fewer trapped sites
Oleylammonium bromideIncreases PL intensityReduces non-radiative recombination from surface defects

Dynamic Nature of Surface Ligands and Their Effects

Surface ligands on CsBr-containing materials are not static; they can undergo dynamic processes such as adsorption, desorption, and exchange. The detachment of ligands during purification or aging can expose surface atoms, leading to the formation of defects and a subsequent reduction in PLQY . Conversely, ligand exchange processes can be used to introduce new surface functionalities or improve passivation. For example, oleylammonium bromide can interact with the CsBr surface through hydrogen bonds, potentially substituting surface Cs+ cations, which is considered a favorable mechanism for surface passivation . The dynamic interplay between ligands and the CsBr surface is crucial for maintaining both stability and optoelectronic performance over time.

Surface Reconstruction and Energetics

The atomic arrangement and energetic stability of CsBr surfaces are fundamental to understanding its bulk properties and its behavior at interfaces. Theoretical calculations, particularly Density Functional Theory (DFT), have been instrumental in predicting stable surface terminations and characterizing surface relaxation phenomena.

Theoretical Prediction of Stable Surface Terminations

First-principles calculations have explored various surface terminations for Cs-based perovskites, often revealing that CsBr-terminated surfaces are energetically favorable. For systems like CsMBr3 (where M = Ca, Ge, Sn), CsBr-terminated surfaces have been predicted to possess lower surface energies compared to MBr2 terminations . Similarly, for CsPbBr3 nanoplatelets (NPLs), analyses support a CsBr surface termination model, sometimes with vacancies . In some cases, a CsBr termination is found to be energetically favored irrespective of growth conditions . These theoretical predictions suggest that CsBr-terminated facets are intrinsically stable configurations for Cs-containing halide materials.

Table 2: Theoretical Surface Terminations and Stability of Cs-based Perovskites

Perovskite SystemSurface TerminationRelative StabilityRumpling/RelaxationSource(s)
CsMBr3 (M=Ca, Ge, Sn)CsBr-terminationEnergetically more stableMore pronounced rumpling
Cs2BiAgBr6CsBr-terminationEnergetically favoredNot specified
CsPbBr3 NPLsCsBr-terminationSupported by DSE analysisLattice relaxation, deformation along axial direction
CsPbBr3 NPLsCsBr-termination (Br-rich)Slight worse agreement with dataNot specified
CsPbBr3 NPLsPbBr2-terminationLess stableNot specified
General Cs-based perovskitesCsBr-terminationLower energyMore pronounced rumpling
General Cs-based perovskitesCsBr-terminationPreferredRelaxation effects evaluated

Surface Rumpling and Relaxation Effects

Surface reconstruction, including rumpling and relaxation, refers to the atomic displacements at the surface that deviate from the bulk crystal structure to minimize surface energy. Theoretical studies indicate that CsBr-terminated surfaces often exhibit more pronounced rumpling compared to other terminations, such as MBr2 in CsMBr3 systems . This rumpling involves inward or outward displacements of surface atoms. For CsPbBr3 nanoplatelets, lattice relaxation, particularly deformation along the axial direction, has been observed, consistent with CsBr-terminated surfaces . These atomic rearrangements are critical for determining the surface energetics and can influence the electronic properties at the interface .

Table 3: Observed Surface Phenomena of Cesium Bromide

Material/SystemPhenomenonDescriptionSource(s)
CsBr films on glassRed-shifted absorption peaks over timeAssociated with formation of cesium nanorods, suggesting surface transformation or instability
Cs2TiBr6 materialSurface compositionAmorphous titanium oxide with crystalline this compound dominates surfaces
CsPbBr3 NCsSurface compositionCs-Br rich with vacancies passivated by DDAB ligands
CsPbBr3 NCsSurface compositionCsBr terminated surface, presence of Br– ions on surface

Compound List:

this compound (CsBr)

Cesium Lead Bromide (CsPbBr3)

Oleic Acid (OA)

Oleylamine (OLA)

Oleylammonium Bromide

Didodecyldimethylammonium bromide (DDAB)

Cesium Carbonate (Cs2CO3)

Lead Bromide (PbBr2)

Cesium Chloride (CsCl)

Lead Chloride (PbCl2)

Cesium Iodide (CsI)

Lead Iodide (PbI2)

Methylammonium (B1206745) Bromide (MABr)

Formamidine Hydrobromide (FABr)

Cesium Bismuth Bromide (Cs3Bi2Br9)

Bismuth Tribromide (BiBr3)

Iron(III) Chloride (FeCl3)

Manganese(II) Chloride (MnCl2)

Nickel(II) Chloride (NiCl3)

Cesium Titanium Bromide (Cs2TiBr6)

Titanium Oxide (TiOx)

Cesium Bismuth Silver Bromide (Cs2BiAgBr6)

Cesium Calcium Bromide (CsCaBr3)

Cesium Germanium Bromide (CsGeBr3)

Cesium Tin Bromide (CsSnBr3)

Trioctylphosphine Oxide (TOPO)

Octylphosphonic Acid (OPA)

2,2-Diphenylethylamine (DPEA)

Toluene

DMSO

Heptane

Cyclohexane

Ethyl Acetate (B1210297)

Methyl Acetate

Silica (B1680970) Molecular Sieve (MS)

3-(Decyldimethylammonio)-propane-sulfonate inner salt (DPSI)

Potassium Bromide (KBr)

Rubidium Bromide (RbBr)

Potassium (K)

Rubidium (Rb)

Lithium (Li)

Sodium (Na)

Cesium (Cs)

Lead (Pb)

Bromine (Br)

Chlorine (Cl)

Iodine (I)

Nitrate ions

Ammonium (B1175870) bromide

Interfacial Charge Transfer and Transport Phenomena

The interface between different materials is a critical determinant of charge carrier dynamics in electronic and optoelectronic devices. This compound, when integrated into such systems, often acts as an interfacial modifier, passivating defects, improving band alignment, and facilitating efficient charge transfer and transport.

Charge Carrier Mobility at Interfaces

The presence of CsBr at material interfaces can significantly enhance charge carrier mobility and transport efficiency. This improvement is often attributed to the passivation of trap states, reduction of recombination centers, and optimization of energy level alignment at the interface.

Research has shown that incorporating CsBr into electron transport layers (ETLs) or between ETLs and absorber layers can lead to enhanced carrier transport properties. For instance, CsBr modification of mesoporous TiO₂ (mp-TiO₂) has been observed to passivate trap states, thereby improving carrier transport and extraction . Similarly, CsBr layers inserted between charge transport layers (CTLs) and perovskite absorbers can tune the work function of the ETL and increase the electron transfer rate from the perovskite to the ETL . This enhanced transport is crucial for minimizing charge recombination losses and maximizing device efficiency.

While direct quantitative measurements of charge carrier mobility specifically at CsBr interfaces are complex and often inferred from device performance, studies indicate that CsBr contributes to a more efficient flow of charge carriers. For example, CsBr incorporation into TiO₂ has been linked to an increased electron density within the TiO₂ matrix, suggesting a suppression of trap states that would otherwise impede carrier movement . Furthermore, CsBr has been shown to facilitate the extraction of electrons from perovskite layers, a process directly related to charge carrier mobility at the interface .

Phenomenon Addressed by CsBr Interface ModificationObserved EffectRelevant Material System (Example)Citation
Passivation of trap statesEnhanced carrier transport properties, improved carrier extractionmp-TiO₂/Perovskite
Defect reduction at heterojunctionReduced electronic defect density, enhanced electron extractionc-TiO₂/Perovskite rsc.org
Work function tuningIncreased electron transfer rate from perovskite to ETLTiO₂ ETL/Perovskite
Interface stress reliefMore ordered crystal growth, reduced interface defects, enhanced hole extractionNiOₓ/Perovskite
Suppression of trap statesIncreased electron density, improved overall photovoltaic performanceTiO₂ ETL
Reduction of recombinationImproved charge carrier transport, enhanced photocurrentCsPbBr₃/PTAA rsc.org

Photoinduced Charge Transfer Mechanisms

The interaction of light with CsBr-containing interfaces triggers a cascade of events involving charge transfer, separation, and recombination. CsBr plays a pivotal role in guiding these photoinduced charge transfer mechanisms, often by establishing favorable energy level alignments and creating efficient pathways for charge carriers.

In heterostructures such as CsPbBr₃/TiO₂, the CsBr interface modification can lead to a type II offset junction and the formation of interface states. These features collectively enable more effective separation of photo-induced carriers, driving electron transfer from the CsPbBr₃ perovskite layer to the TiO₂ layer . This process enhances the extraction of photo-generated electrons, thereby reducing recombination and improving device efficiency. The presence of CsBr can also lead to shorter photoluminescence (PL) decay times, indicating faster charge carrier extraction and reduced non-radiative recombination at the interface . For instance, a CsBr/TiO₂ interface exhibits a significantly shorter PL decay time (15.33 ns) compared to a PbBr₂/TiO₂ interface (54.90 ns), signifying more efficient charge transfer .

CsPbBr₃ nanocrystals, when interfaced with electron acceptors, can act as electron donors. The photoinduced electron transfer from CsPbBr₃ to these acceptors is a key mechanism in applications like photocatalysis and solar cells . Studies have shown that CsPbBr₃ nanocrystals capped with specific polymers or functionalized molecules can exhibit efficient photoinduced electron transfer, with observed PL quenching indicating successful charge separation . For example, a PL quenching of 78% has been reported when naphthalenediimides are anchored on CsPbBr₃ nanocrystals, suggesting significant charge transfer .

Interface SystemPhotoinduced Process StudiedKey ObservationMetric/ValueCitation
CsPbBr₃/TiO₂Electron transfer, PL decayEnhanced electron extraction, shorter PL decay time indicating reduced recombinationPL decay: 15.33 ns (CsBr/TiO₂) vs 54.90 ns (PbBr₂/TiO₂)
CsPbBr₃/TiO₂Electron extraction efficiencyTiO₂ facilitates electron extraction, enhancing dominance of hole dynamicsReduced electron dynamics region (36% to 23%)
CsPbBr₃/Acceptor MoleculesPhotoinduced electron transfer, PL quenchingEfficient charge transfer from CsPbBr₃ to acceptorsPL quenching: 78%
CsBr@CuBr₂ HeterojunctionCharge separation, electron transferCsBr acts as electron donor to CuBr₂, efficient charge separation, reduced charge transfer resistanceCharge transfer resistance: 284.1 Ω (CsBr@CuBr₂)
CsPbBr₃/MoS₂ HeterostructureInterfacial electron transfer, charge separationUltrafast electron transfer from CsPbBr₃ to MoS₂, forming long-lived charge separationElectron transfer time: ~3 ps
c-TiO₂/Perovskite (with CsBr)Electron transfer rateCsBr modification increases electron transfer rate from perovskite to c-TiO₂Qualitative increase rsc.org
CsPbBr₃/NiOₓ (with CsBr buffer)Carrier lifetime, interface contactShorter average decay lifetime, improved interface contactAvg. decay lifetime: 59.8 ns (with CsBr) vs 83.5 ns (without CsBr)

Compound List:

this compound (CsBr)

Titanium dioxide (TiO₂)

Cesium lead bromide (CsPbBr₃)

Lead(II) iodide (PbI₂)

Copper(II) bromide (CuBr₂)

Molybdenum disulfide (MoS₂)

N-Methyl-2-pyrrolidone (NMP)

Dimethylformamide (DMF)

Oleic acid (OA)

Oleylamine (OLA)

Spiro-OMeTAD

4-tert-butylpyridine (B128874) (TBP)

Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

Naphthalenediimides (SNDI)

Methylammonium bromide (MABr)

Cesium iodide (CsI)

Cesium chloride (CsCl)

Nickel oxide (NiOₓ)

Black phosphorus (BP)

Advanced Research Applications and Emerging Directions for Cesium Bromide

Radiation Detection and Scintillation Mechanisms

Cesium bromide (CsBr) is a material of significant interest in the field of radiation detection due to its scintillating properties. Scintillators are materials that emit light when exposed to high-energy radiation, such as X-rays and gamma rays. This characteristic allows for the conversion of ionizing radiation into a detectable optical signal. nanorh.com

Principles of Photon and X-ray Detection

The fundamental principle behind the use of this compound in photon and X-ray detection lies in its ability to scintillate. When a high-energy photon interacts with the CsBr crystal, it excites the atoms within the crystal lattice. As these atoms return to their ground state, they release the absorbed energy in the form of visible light photons. The intensity of the emitted light is proportional to the energy of the incident radiation, enabling not only the detection but also the measurement of the radiation's energy.

This process is crucial in various applications, including medical imaging, where CsBr is used in devices like X-ray and CT scanners to produce detailed images with high sensitivity and resolution. nanorh.com In high-energy physics and other scientific research, CsBr detectors are employed for their ability to quantify high-energy radiation. nanorh.com

While pure cesium iodide (CsI) has a fast decay time, its light yield is low. Doping CsI with bromide ions has been shown to enhance the light yield while maintaining a relatively short decay time, making CsI:Br a promising candidate for applications requiring both significant light output and fast response times.

Thermoluminescence Dosimetry for Radiation Exposure Measurement

This compound is also utilized in thermoluminescence dosimetry (TLD), a technique for measuring accumulated radiation exposure. nanorh.com When exposed to ionizing radiation, the CsBr crystal lattice traps some of the absorbed energy. This stored energy remains within the crystal until it is heated. nanorh.com

Upon heating, the trapped energy is released in the form of light. The intensity of this emitted light is directly proportional to the total radiation dose received by the material. This property makes CsBr a valuable component in personal dosimeters for individuals working in environments with potential radiation exposure and for environmental monitoring. nanorh.com TLDs offer a reliable method for assessing absorbed radiation doses due to their tissue-equivalent density.

Interactive Table: Comparison of Scintillation Properties

Scintillator MaterialKey AdvantagesCommon Applications
This compound (CsBr) Good scintillation properties, used in thermoluminescent dosimetry. nanorh.comPhoton and X-ray detectors, medical imaging. nanorh.com
Cesium Iodide (CsI) Poorly hygroscopic, easy to handle, short decay time (~10 ns). Radiation detection, often doped to improve light yield.
Thallium-doped Cesium Iodide (CsI:Tl) High light yield (~65000 ph/MeV). Standard gamma spectroscopy, applications where high light output is crucial.
Sodium-doped Cesium Iodide (CsI:Na) High light output, good mechanical stability. Applications requiring good energy resolution and mechanical robustness.
Cerium Bromide (CeBr3) High resolution, fast decay time, low intrinsic background. High-resolution gamma spectroscopy.

Quantum Information Science and Quantum Computing Research

The unique properties of this compound at the nanoscale are being explored for their potential in the burgeoning fields of quantum information science and quantum computing. nanorh.com This area of research focuses on harnessing the principles of quantum mechanics to develop new technologies for computation, communication, and sensing.

Engineering Quantum Dots and Nanomaterials for Quantum Effects

This compound is a key component in the synthesis of perovskite quantum dots (QDs), specifically cesium lead bromide (CsPbBr3) QDs. acs.org These nanocrystals exhibit exceptional optoelectronic properties, including high photoluminescence quantum yields and tunable optical band gaps, making them promising for various quantum applications.

Researchers have developed methods to synthesize highly uniform CsPbBr3 QDs, which is crucial for achieving a high size confinement effect. acs.org The ability to engineer these nanomaterials allows for the precise control of their quantum mechanical properties. For instance, novel lead-free this compound quantum dots have been prepared with a high photoluminescence quantum yield of over 92.0%, demonstrating their potential as efficient color-conversion candidates in applications like white-light-emitting diodes (WLEDs).

Development of Highly Sensitive Detectors Based on Quantum Confinement

The quantum confinement effect in this compound-based quantum dots is being leveraged to create highly sensitive detectors. acs.org Quantum confinement occurs when the size of the nanocrystal is small enough to restrict the movement of electrons, leading to discrete energy levels. This property can be exploited for detecting minute changes in the environment.

A notable application is the development of hypersensitive photosensors for chemiluminescence immunoassays. acs.org By using CsPbBr3 QDs, researchers have created photosensors capable of detecting the extremely low-intensity signals generated in these assays, which are widely used for diagnosing various diseases. acs.org The sensitivity of these detectors can be further enhanced by using passivation layers to reduce trap states on the surface of the quantum dots. acs.org

Furthermore, the high atomic number of the elements in cesium lead bromide makes it a strong attenuator for high-energy X-rays, leading to growing interest in its use for direct X-ray detection and imaging applications. Detectors made from solution-grown inorganic lead perovskite CsPbBr3 single crystals have shown high sensitivity, which is crucial for reducing radiation doses in medical imaging.

Interactive Table: Research Findings in this compound Quantum Dots

Research AreaKey FindingSignificance
Quantum Dot Synthesis Development of a ligand-assisted re-precipitation method for novel lead-free CsBr QDs. Achieved a high photoluminescence quantum yield of over 92.0%, making them efficient for WLEDs.
Photosensor Development Creation of a hypersensitive photosensor using CsPbBr3 QDs for chemiluminescence immunoassays. acs.orgEnables the detection of very low-intensity signals for disease diagnosis. acs.org
X-ray Detection Fabrication of sensitive X-ray detectors from solution-grown CsPbBr3 single crystals. Offers the potential for lower radiation doses in medical and security imaging.
Surface Passivation Use of a parylene-C film as a passivation layer on CsPbBr3 QDs. acs.orgReduced trap states and increased the sensitivity of photosensors. acs.org

Photocatalytic Mechanisms and Efficiency Enhancement

This compound-based materials, particularly in the form of halide perovskites, are showing significant promise in the field of photocatalysis. Photocatalysis utilizes light to drive chemical reactions, offering a sustainable approach for applications such as organic synthesis and environmental remediation. mdpi.com

The fundamental mechanism involves the absorption of photons by the semiconductor material, leading to the generation of electron-hole pairs. These charge carriers then migrate to the surface and participate in redox reactions. Halide perovskites like cesium bismuth bromide (Cs3Bi2Br9) are attractive due to their excellent light-harvesting properties. mdpi.com

However, the efficiency of these materials can be limited by factors such as unfavorable charge carrier migration and instability. mdpi.com To address these challenges, researchers are exploring various strategies to enhance photocatalytic performance. One effective approach is the creation of heterostructures, where the perovskite is combined with another material to improve charge separation and stability. mdpi.com

For instance, synthesizing a heterojunction of Cs3Bi2Br9 with hydrogen titanate nanosheets has been shown to widen the visible-light response range and improve the separation of photo-induced charge carriers. mdpi.com This enhancement is attributed to improved band alignment and charge carrier migration at the interface of the two materials. mdpi.com Scavenger experiments have revealed that photogenerated holes (h+), electrons (e−), and superoxide (B77818) radicals (•O2−) play crucial roles in the photocatalytic oxidation process. mdpi.com

Another strategy involves the use of different surface ligands on CsPbBr3 quantum dots to influence their performance in photocatalytic reactions, such as C–H brominations. The choice of ligand can significantly impact the stability of the photocatalyst and the yield of the reaction.

Interactive Table: Strategies for Enhancing Photocatalytic Efficiency of this compound Compounds

StrategyMechanismExampleOutcome
Heterojunction Formation Improves charge separation and widens visible-light response. mdpi.comCesium Bismuth Bromide/Hydrogen Titanate Nanosheets (Cs3Bi2Br9/HTiO-NS). mdpi.com98% conversion in benzyl (B1604629) alcohol photooxidation.
Ligand Engineering Influences catalyst stability and reaction yield. Varying surface ligands on CsPbBr3 quantum dots. Yields in C–H bromination ranged from 5% to 78% depending on the ligand.
Composite Formation Enhances photocatalytic degradation efficiency. mdpi.comCesium Bismuth Bromide/Titanium Dioxide (Cs3Bi2Br9/TiO2). mdpi.com99% photodegradation efficiency. mdpi.com

Surface-Engineered Nanocrystals for Photoreduction Activity

Optoelectronic Device Physics and Engineering

This compound is a fundamental component in the development of next-generation optoelectronic devices, prized for its contribution to stability and performance in solar cells, LEDs, and laser systems.

This compound (CsBr) is a critical precursor in the synthesis of all-inorganic cesium lead bromide (CsPbBr₃) perovskites. These inorganic perovskites are noted for their superior thermal stability and resistance to moisture compared to their organic-inorganic hybrid counterparts. Solar cells based on CsPbBr₃ demonstrate excellent weatherability and possess an ultrahigh theoretical open-circuit voltage (V_oc), making them promising for applications in semitransparent photovoltaics.

Direct comparisons show that CsPbBr₃ is significantly more thermally stable than methylammonium (B1206745) lead bromide (MAPbBr₃). Research has led to the fabrication of all-inorganic CsPbBr₃ perovskite solar cells with efficiencies exceeding 11%.

Beyond its role as a precursor, CsBr can also be employed as an interfacial modifier. Introducing a CsBr layer between the electron collection layer (e.g., titania) and the perovskite absorber layer has been shown to enhance device performance and, crucially, improve the stability of the solar cell under UV light exposure. This modification helps to alleviate defects at the heterojunction and enhances electron extraction.

Table 4: Comparative Properties of CsPbBr₃ vs. MAPbBr₃ for Solar Cells


PropertyCsPbBr₃MAPbBr₃Reference
CationInorganic (Cesium)Organic (Methylammonium)
Thermal StabilityHigherLower[12, 15]
Bandgap~2.36 eV~2.32 eV
Reported Efficiency> 11%-
Reported V_ocup to 1.702 Vup to ~1.5 V[4, 12]

Cesium lead bromide perovskites (CsPbBr₃) are highly effective materials for light-emitting applications, particularly for generating green light. Their excellent carrier mobility, high photoluminescence quantum yields (PLQY), and narrow emission profiles make them ideal for use in perovskite LEDs (PeLEDs). acs.org

Surface ligand modification has proven to be a powerful strategy for boosting LED performance. By incorporating didodecyl dimethyl ammonium (B1175870) bromide (DDAB) during nanocrystal synthesis, the PLQY of the CsPbBr₃ solution was improved from 70% to 96%. This modification resulted in PeLEDs exhibiting a bright luminance of 11,990 cd m⁻² and a four-fold improvement in external quantum efficiency (EQE) compared to devices made with unmodified nanocrystals.

In the realm of lasing, CsPbBr₃ materials in various forms—including quantum dots, nanowires, and microcrystals—have demonstrated significant potential. acs.org They exhibit low thresholds for amplified spontaneous emission (ASE) and lasing. acs.org Thin films of CsPbBr₃ perovskite quantum dots have shown an exceptionally low ASE threshold of 22.25 μJ cm⁻². acs.org Nanowire lasers made from CsPbBr₃ are noted for their high quality factors and unprecedented operational stability under ambient conditions.

Table 5: Performance Metrics of CsPbBr₃-Based Light-Emitting Devices


Device TypeKey MetricReported ValueReference
PeLED (DDAB modified)Max Luminance11,990 cd m⁻²
PeLED (DDAB modified)PLQY (solution)96%
PQD Thin Film LaserASE Threshold22.25 μJ cm⁻²
Microcrystal LaserLasing Threshold~8.77 mJ/cm²
Nanowire LaserStabilityStable lasing under ambient conditions.

Pure this compound (CsBr) is a valuable optical material in its own right, with applications in traditional optics and laser systems. Its most notable feature is an exceptionally wide transmission band, with transparency greater than 80% from the ultraviolet (0.35 μm) to the far-infrared (32 μm). This makes it one of the most broad-range IR materials available.

Due to this property, CsBr is widely used for optical components that must operate across a vast portion of the electromagnetic spectrum. Common applications include infrared windows, lenses, and beamsplitters, particularly for use in FTIR spectroscopy and other analytical instruments. It can also be used as a component in laser materials and for specialized optical coatings designed for precise light transmission control. While it is a high-performing optical material, it is also water-soluble and fragile, requiring protective coatings or careful handling to prevent damage from humidity.

Table 6: Optical Properties of this compound (CsBr)


PropertyValueReference
Transmission Range0.35 to 32 μm (>80% T)
Refractive Index1.668 @ 4 μm
Density4.44 g/cm³
Hardness (Knoop)19.5 kg/mm²
Thermal Expansion Coefficient47.9 × 10⁻⁶/°C
Typical ApplicationsFTIR spectroscopy, laser systems, imaging systems, analytical instruments.

Light-Emitting Diodes (LEDs) and Lasing Applications

Advanced Sensor Development Principles

The development of advanced sensors utilizing this compound, particularly in the form of cesium lead bromide (CsPbBr3) perovskites, is a rapidly advancing field of materials science. These materials offer unique optoelectronic properties, such as high charge mobility, photostability, and strong photoluminescence, which make them highly suitable for various sensing applications. The core principle behind their function as sensors lies in the interaction between the perovskite material and the target analyte, which modulates the material's physical or chemical properties in a detectable way. These changes can manifest as variations in photoluminescence (PL) intensity, electrical impedance or capacitance, or shifts in absorption spectra. mdpi.com Researchers are exploring the effects of dimensionality, fabricating materials from 0D nanocrystals to 2D layered structures and 3D bulk films, to fine-tune sensor sensitivity and response. The high surface area of nanocrystal films, for instance, enhances interaction with analytes, leading to more efficient sensing.

Chemical Sensor Design for Vapors and Analytes

The design of chemical sensors based on this compound compounds leverages their responsive photoluminescent properties for the detection of various vapors and analytes. All-inorganic perovskites like cesium lead bromide (CsPbBr3) are noted for their superior structural and environmental stability compared to organic-inorganic hybrids, making them robust candidates for gas sensing. The primary mechanism employed is often photoluminescence (PL) quenching or enhancement upon exposure to a target gas.

For example, CsPbBr3 nanocrystal films have demonstrated significant potential as reusable sensors for explosive vapors like dinitrotoluene (DNT). The interaction with DNT vapor leads to efficient quenching of the perovskite's photoluminescence. Studies have shown that sensors based on 0D CsPbBr3 nanocrystals can exhibit a quenching response of 70% after just three minutes of exposure to DNT vapor in the parts-per-billion range and can recover 50% of their initial PL within a minute after the vapor is removed.

Similarly, optical gas sensors for oxygen (O2) have been developed using CsPbBr3 nanocrystals. The fluorescence intensity of these nanocrystals decreases in the presence of oxygen. The response of these sensors can be influenced by the morphology of the nanocrystals and the type of substrate used, with porous substrates allowing for more effective gas diffusion and interaction. Other research has demonstrated the use of CsPbX3 (where X is a halide) nanocrystal films for detecting ammonia (B1221849) gas and CsPbBr3-coated cellulose (B213188) nanofibers for sensing nitrogen gas. The detection of toxic and corrosive vapors like hydrogen chloride (HCl) at concentrations as low as 5 parts per million has also been achieved through a gaseous anion-exchange reaction with CsPbBr3 nanocrystals.

The general formula used to quantify the response (R) of such fluorescence-based sensors is:

R = I₀ / Iƒ

where I₀ is the initial fluorescence intensity in the absence of the analyte and Iƒ is the final intensity in the presence of the analyte.

Table 1: Performance of this compound-Based Chemical Sensors

Sensing MaterialAnalyteSensing PrincipleKey Performance FindingsReference
CsPbBr₃ Nanocrystals (0D)Dinitrotoluene (DNT) VaporPhotoluminescence Quenching~70% quenching response in 3 mins; 50% recovery in 1 min.
CsPbBr₃ NanocrystalsOxygen (O₂)Photoluminescence QuenchingResponse affected by NC shape and substrate porosity; high response on porous substrates.
CsPbBr₃ NanofibersNitrogen (N₂)PhotoluminescenceEffective detection of gaseous nitrogen.
CsPbBr₃ NanocrystalsHydrogen Chloride (HCl) VaporGaseous Anion-ExchangeDetection at concentrations as low as 5 ppm.
CsPbX₃ NanocrystalsAmmonia (NH₃)Specific Recognition BehaviorSuccessful detection at room temperature.

Humidity Sensor Concepts and Performance Metrics

This compound-based materials are also at the forefront of research into advanced humidity sensors. The fundamental concept involves exploiting the material's sensitivity to water molecules, which results in a measurable change in its optical or electrical properties. mdpi.com For instance, sensors using CsPbBr3 nanocrystals operate on a humidity-induced fluorescent response. The mechanism involves a reversible transformation of CsPbBr3 into CsPb2Br5 in the presence of moisture, which reduces surface defects and increases photoluminescence intensity. This change in fluorescence can be calibrated to determine the ambient relative humidity (RH).

Another approach involves impedance-type humidity sensors based on CsPbBr3 nanocrystals, which have shown excellent repeatability and low hysteresis. Polyanionic liquids containing bromide ions have also been used as the humidity-sensitive material in capacitive sensors. mdpi.com The bromide ions enhance the adsorption of water molecules, leading to high moisture sensitivity and significant changes in capacitance over a wide humidity range. mdpi.com

Key performance metrics for humidity sensors are crucial for evaluating their practical applicability. honeywell.com These include:

Sensitivity: The magnitude of the output signal change per unit change in relative humidity. For fluorescent sensors, this can be calculated as the percentage change in intensity relative to a baseline. For capacitive sensors, it is the change in capacitance per %RH. mdpi.com

Response and Recovery Time: The time taken for the sensor to reach a certain percentage (e.g., 90%) of its final reading after a step change in humidity. mdpi.com this compound-based sensors have demonstrated rapid performance, with response times as short as a few seconds.

Hysteresis: The difference in the sensor's output signal when approaching a specific humidity value from a dry state versus a wet state. mdpi.com Lower hysteresis indicates better accuracy and reliability.

Repeatability/Stability: The ability of the sensor to produce the same output for a given humidity level over multiple cycles and extended periods. mdpi.com

Research has shown that a fluorescence-based sensor using CsPbBr3@CaCO3 spheres can achieve response times of less than 2-4 seconds. The sensitivity can be influenced by the precursor ratios (e.g., Pb:Cs) during synthesis. Capacitive sensors using bromide-containing polyanionic liquids have demonstrated response/recovery times of 6/12.5 seconds and function across a wide detection range of 2–97% RH. mdpi.com

Table 2: Performance Metrics of this compound-Based Humidity Sensors

Sensing Material / ConceptSensing PrincipleResponse TimeRecovery TimeOperating Range (%RH)Key Sensitivity/Performance MetricReference
CsPbBr₃@CaCO₃ SpheresFluorescence Enhancement< 4 s< 2 s15 - 60%Sensitivity of 1.0% per RH%; Higher sensitivity below 30% RH.
CsPbBr₃ NanocrystalsImpedance ChangeFastFastNot SpecifiedExcellent repeatability, low hysteresis.
Polyanionic Liquid with Bromide IonsCapacitance Change6 s12.5 s2 - 97%Ultra-high response value (1544%) at 61-97% RH. mdpi.com

Q & A

Q. What are the key physical and optical properties of cesium bromide (CsBr) relevant to material science research?

this compound is an ionic compound (CsBr) with a molecular weight of 212.81 g/mol and a cubic crystalline structure. Its optical properties include a refractive index of ~1.698 at 589 nm (24°C), derived from the Sellmeier equation, which is critical for designing optical components like lenses or prisms in infrared spectroscopy. The refractive index varies with temperature and wavelength, requiring calibration for precision applications . CsBr also exhibits characteristic Raman scattering and infrared absorption bands influenced by lattice symmetry and isotopic composition .

Q. How is this compound utilized in biochemical purification techniques, and what methodological considerations ensure effective DNA separation?

CsBr is integral to density gradient centrifugation for plasmid DNA purification. When combined with ethidium bromide, CsBr forms a stable density gradient (1.6–1.8 g/cm³) that separates supercoiled DNA from linear DNA and cellular debris. Key steps include:

  • Optimizing CsBr concentration to match plasmid buoyancy.
  • Centrifugation at 150,000–200,000 × g for 12–24 hours.
  • Avoiding prolonged UV exposure to prevent ethidium bromide-DNA complex degradation.
    Reusability of CsBr gradients is limited due to gradual cesium ion leaching, necessitating fresh preparations for high-purity yields .

Advanced Research Questions

Q. What experimental strategies are effective in synthesizing high-purity cesium lead bromide (CsPbBr₃) crystals for radiation detection?

High-purity CsPbBr₃ single crystals are synthesized via an improved melt growth method:

  • Precursor purification : Use CsBr and PbBr₂ with impurity levels <10 ppm.
  • Melt homogenization : Heat to 600°C under inert gas to prevent oxidation.
  • Bridgman-Stockbarger technique : Slow cooling (1–2°C/hour) to minimize defects.
    Resulting crystals achieve 3.9% energy resolution for 122 keV gamma rays, attributed to low trap densities and hole carrier lifetimes >25 µs. Asymmetric electrode configurations (e.g., Au/Cr contacts) further enhance detector performance by optimizing charge collection .

Q. How can researchers optimize the photoluminescent (PL) properties of this compound-based nanocomposites for gas sensing applications?

CsPbBr₃ nanocrystal-decorated cellulose nanofibers (CsPbBr₃NFs) are fabricated via electrospinning and ultrasonication. Key optimizations include:

  • Morphological control : Adjust electrospinning parameters (voltage: 15–20 kV, flow rate: 0.5 mL/hour) to produce uniform nanofibers.
  • PL quenching calibration : Expose CsPbBr₃NFs to nitrogen gas at varying flow rates (10–100 mL/min). PL intensity decreases linearly with gas concentration due to surface adsorption-induced non-radiative recombination.
  • Mitigating ultrasonication damage : Limit sonication time (<10 minutes) to preserve nanocrystal crystallinity and PL stability .

Q. What methodologies address discrepancies in photoluminescence data between cesium lead bromide nanocrystals (CsPbBr₃NCs) and nanofibers (CsPbBr₃NFs)?

PL intensity reductions in CsPbBr₃NFs compared to CsPbBr₃NCs arise from:

  • Surface defects : Introduced during electrospinning and ultrasonication.
  • Solution : Passivate defects using post-synthesis treatments (e.g., ligand exchange with oleic acid).
  • Characterization : Cross-validate XRD and TEM data to confirm structural integrity and correlate PL quenching with defect density .

Q. How do precursor stoichiometric ratios influence the optoelectronic performance of this compound-containing perovskites?

In CsPbClₓBr₃₋ₓ synthesis, Cl/Br ratios tune bandgaps (2.3–3.0 eV) and emission spectra (410–700 nm). Methodology:

  • Precursor mixing : Vary CsBr:CsCl ratios in dimethyl sulfoxide (DMSO).
  • Crystallization : Quench at 120°C to stabilize mixed halide phases.
    Excess CsBr (>1:1 molar ratio with PbBr₂) induces halide segregation, reducing electroluminescence efficiency. XPS and PL mapping are critical for quantifying halide homogeneity .

Data Contradiction Analysis

  • PL Stability in Nanocomposites : reports PL quenching under nitrogen flow, while emphasizes high PL stability in CsPbBr₃ nanocrystals. This discrepancy arises from differences in material interfaces (nanocrystal-cellulose vs. pristine nanocrystals). Surface passivation and environmental exposure must be standardized for reproducibility .
  • Crystal Purity vs. Detector Performance : attributes high radiation sensitivity to ultra-low impurities (<10 ppm), whereas notes that slight Pb²⁺ vacancies enhance charge mobility. Controlled defect engineering is necessary to balance purity and performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.